Agaric Acid
Description
This compound has been reported in Ischnoderma benzoinum with data available.
adenine nucleotide translocase antagonist
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxynonadecane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLCGUXUOFWCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046705 | |
| Record name | Agaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666-99-9 | |
| Record name | Agaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agaricic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000666999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Agaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Agaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxynonadecane-1,2,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGARICIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XE342S7L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Agaric Acid: A Technical Guide to its Discovery, Isolation, and Fungal Origins
For Immediate Release
[City, State] – November 13, 2025 – A comprehensive technical guide has been compiled detailing the discovery, isolation, and biological activities of agaric acid, a noteworthy tricarboxylic acid derived from fungi. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a historical account of its discovery, detailed experimental protocols, and insights into its mechanisms of action.
This compound, first isolated from the fungus Laricifomes officinalis (previously known as Fomes laricis), has been a subject of scientific interest for over a century. This guide illuminates the pioneering work of early researchers and outlines modern techniques for its extraction and purification.
Historical Context and Discovery
The initial discovery and characterization of this compound can be traced back to the early 20th century. In 1907, German chemists H. Thoms and J. Vogelsang published their seminal work on the constituents of Fomes laricis, a fungus traditionally used in medicine. Through their meticulous investigations, they successfully isolated and described a novel acidic compound, which they named "Agaricinsäure" (this compound). Their work laid the foundation for all subsequent research into this fascinating fungal metabolite.
Physicochemical Properties and Biological Activity
This compound (C₂₂H₄₀O₇) is a white, crystalline powder with a melting point of approximately 142 °C. It is sparingly soluble in cold water but more soluble in hot water and alcohol.
From a pharmacological perspective, this compound is recognized for its role as a potent inhibitor of cellular respiration and lipid metabolism. It exerts its effects through two primary mechanisms: the induction of the mitochondrial permeability transition and the inhibition of acetyl-CoA carboxylase.
Data Presentation: Quantitative Analysis
To facilitate comparative analysis, the following table summarizes the key quantitative data related to this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₀O₇ | [General Knowledge] |
| Molar Mass | 416.55 g/mol | [General Knowledge] |
| Melting Point | 142 °C (with decomposition) | [General Knowledge] |
| Solubility in cold water | Sparingly soluble | [General Knowledge] |
| Solubility in hot water | Soluble | [General Knowledge] |
| Solubility in ethanol | Soluble | [General Knowledge] |
| IC₅₀ (Adenine Nucleotide Translocase) | ~3 µM (induces MPT) | [1] |
| IC₅₀ (Acetyl-CoA Carboxylase) | Data not available | |
| Typical Yield from Fomes officinalis | Data not available |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound, based on both historical accounts and modern laboratory practices.
Protocol 1: Historical Isolation Method (Adapted from Thoms and Vogelsang, 1907)
This protocol is a conceptual reconstruction based on the techniques available at the time of the original discovery.
1. Material Preparation:
-
The fruiting bodies of Laricifomes officinalis are collected, cleaned of debris, and air-dried.
-
The dried fungal material is then ground into a fine powder.
2. Extraction:
-
The fungal powder is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol or diethyl ether, likely using a Soxhlet apparatus. This process is carried out for several hours to ensure complete extraction of the desired compounds.
3. Purification:
-
The resulting crude extract is concentrated under reduced pressure to remove the solvent.
-
The residue is then treated with a basic aqueous solution (e.g., sodium carbonate) to convert the acidic components, including this compound, into their water-soluble salts.
-
The aqueous solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free acids.
-
The crude this compound precipitate is collected by filtration and washed with cold water.
4. Crystallization:
-
The crude acid is further purified by recrystallization from a suitable solvent, such as hot water or aqueous ethanol, to yield pure, crystalline this compound.
Protocol 2: Modern Isolation and Purification using Solid-Phase Extraction (SPE)
This protocol outlines a contemporary approach to isolating this compound with higher purity and efficiency.
1. Material Preparation and Extraction:
-
Prepare and extract the fungal material as described in Protocol 1 (Steps 1 & 2), using a solvent such as methanol or ethanol.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Load the crude extract (dissolved in a minimal amount of the extraction solvent) onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., hexane) to remove nonpolar impurities.
-
Elute the fraction containing this compound using a solvent of intermediate polarity, such as a mixture of ethyl acetate and methanol.
-
Collect the eluate.
3. High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the collected fraction using preparative reverse-phase HPLC.
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV at 210 nm.
-
Collect the fractions corresponding to the this compound peak.
4. Final Steps:
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and mass spectrometry.
Signaling Pathways and Mechanisms of Action
This compound's biological effects are primarily attributed to its interaction with key cellular components involved in metabolism and apoptosis.
Inhibition of Acetyl-CoA Carboxylase
This compound is a known inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in the biosynthesis of fatty acids. By blocking the activity of ACC, this compound disrupts the production of malonyl-CoA, a critical building block for fatty acid synthesis. This inhibition leads to a reduction in lipid synthesis and can have significant impacts on cellular growth and proliferation. The precise mechanism of inhibition, whether competitive or allosteric, is an area of ongoing investigation.
References
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Agaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agaric acid, a notable fungal metabolite, has garnered significant interest within the scientific community for its unique chemical structure and potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed experimental protocols for its extraction, purification, and quantification. Quantitative data on this compound concentrations in various fungal sources are presented, and key metabolic pathways are visualized to facilitate a deeper understanding of its biochemical origins. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery and development.
Natural Sources of this compound
This compound, also known as agaricin, is a tricarboxylic acid with a long aliphatic chain, primarily found in fungi belonging to the order Polyporales. The most well-documented and significant natural source of this compound is the medicinal mushroom Fomitopsis officinalis (syn. Laricifomes officinalis), commonly known as Agarikon.[1] This wood-decaying fungus, which typically grows on conifers, has a long history of use in traditional medicine.[2]
Other reported fungal sources of this compound include:
-
Polyporus igniarius : A species of bracket fungus also known for its medicinal properties.
-
Ischnoderma benzoinum : A polypore fungus found on decaying wood.
While Fomitopsis officinalis remains the primary and most studied source, further research into the chemical composition of other related fungal species may reveal additional natural reservoirs of this compound.
Table 1: Quantitative Data on this compound Concentration
Quantitative analysis of this compound content in different fungal sources and parts is crucial for optimizing extraction processes and for comparative studies. The available data, while limited, provides valuable insights.
| Fungal Species | Fungal Part | Concentration of this compound | Reference |
| Fomitopsis officinalis | Immobilized Mycelium | 5.4 - 6.8% of dry weight | [3] |
Note: There is a notable lack of comprehensive quantitative data on this compound concentrations in the fruiting bodies and different parts (e.g., pileus, hymenophore) of Fomitopsis officinalis and other this compound-producing fungi in the currently available scientific literature.
Biosynthesis of this compound: A Hypothetical Pathway
The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on its chemical structure—a C16 fatty acid-like tail attached to a citric acid-like head—a plausible hypothetical pathway can be proposed, integrating key aspects of fungal fatty acid synthesis and the tricarboxylic acid (TCA) cycle.
The proposed biosynthesis likely initiates with the condensation of acetyl-CoA and oxaloacetate to form citrate, a key step in the TCA cycle. Simultaneously, the fungus would synthesize a 16-carbon fatty acyl-ACP through the fatty acid synthase (FAS) pathway. The subsequent steps would involve the condensation of the fatty acyl chain with a TCA cycle intermediate, followed by a series of enzymatic modifications to yield the final this compound structure.
Experimental Protocols
Extraction and Purification of this compound
This protocol outlines a general method for the extraction and purification of this compound from fungal biomass, adaptable for both fruiting bodies and mycelium.
3.1.1. Materials and Reagents
-
Dried and powdered fungal material (Fomitopsis officinalis)
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (60-120 mesh)
-
Preparative HPLC system with a C18 column
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
Glassware: Erlenmeyer flasks, beakers, separatory funnels, chromatography columns
3.1.2. Extraction Procedure
-
Maceration: Weigh 100 g of dried, powdered fungal material and place it in a 2 L Erlenmeyer flask. Add 1 L of a 1:1 (v/v) mixture of methanol and chloroform.
-
Extraction: Seal the flask and stir the mixture at room temperature for 24 hours on a magnetic stirrer.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum to separate the extract from the fungal biomass.
-
Re-extraction: Repeat the extraction process on the fungal residue two more times with fresh solvent to ensure complete extraction of the metabolites.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
3.1.3. Liquid-Liquid Partitioning
-
Dissolution: Dissolve the crude extract in 500 mL of a 9:1 methanol-water solution.
-
Defatting: Transfer the solution to a separatory funnel and partition it three times with an equal volume of hexane to remove nonpolar lipids. Discard the hexane layers.
-
Acidification and Extraction: Acidify the methanol-water layer to pH 2-3 with 1M HCl. Extract the acidified solution three times with an equal volume of ethyl acetate.
-
Washing and Drying: Combine the ethyl acetate layers, wash with deionized water until the washings are neutral, and then dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Final Evaporation: Filter off the sodium sulfate and evaporate the ethyl acetate under reduced pressure to yield an enriched this compound fraction.
3.1.4. Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed with silica gel in a chloroform slurry.
-
Sample Loading: Dissolve the enriched this compound fraction in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v).
-
Fraction Collection: Collect fractions of 20-30 mL and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol:acetic acid (e.g., 85:15:1) mobile phase.
-
Pooling and Evaporation: Combine the fractions containing the compound of interest (visualized with an appropriate stain, e.g., anisaldehyde-sulfuric acid) and evaporate the solvent.
3.1.5. Preparative HPLC for Final Purification
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: Adjusted for the preparative column (e.g., 15-20 mL/min).
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing: Evaporate the solvent from the collected fraction and lyophilize to obtain pure this compound.
References
- 1. Fomitopsis officinalis: Spatial (Pileus and Hymenophore) Metabolomic Variations Affect Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bioactive compounds, beneficial medicinal properties, and biotechnological prospects of Fomitopsis: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obtaining Immobilized Mycelium of Basidiomycete Fomitopsis Officinalis (Vill.:Fr.) Bond. Et Sing., Producer of Agaricic Acid | Gromovykh | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
An In-depth Technical Guide to Agaric Acid: Chemical Structure, Stereochemistry, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaric acid, a tricarboxylic fatty acid first isolated from the fungus Fomitopsis officinalis (formerly Laricifomes officinalis), has garnered significant interest in the scientific community for its unique chemical structure and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological interactions of this compound, with a focus on its effects on mitochondrial function and fatty acid metabolism. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, systematically named 2-hydroxynonadecane-1,2,3-tricarboxylic acid, is characterized by a long C19 aliphatic chain attached to a citric acid-like head group.[1][2] This amphipathic nature, with a hydrophobic tail and a hydrophilic head, dictates its solubility and biological interactions.[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxynonadecane-1,2,3-tricarboxylic acid | [1] |
| Molecular Formula | C₂₂H₄₀O₇ | [2] |
| Molar Mass | 416.55 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 138-140 °C | [2] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and hot acetic acid | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR | Signals corresponding to the long alkyl chain (δ ~0.8-1.6 ppm), a triplet for the terminal methyl group (δ ~0.85 ppm), and multiplets for the methine and methylene groups of the tricarboxylic acid moiety (δ ~2.4-2.9 ppm). | [3] |
| ¹³C NMR | Resonances for the carboxylic acid carbons (δ > 170 ppm), the hydroxyl-bearing quaternary carbon (δ ~70-80 ppm), and numerous signals for the carbons of the long alkyl chain (δ ~10-40 ppm). | [4][5][6] |
| FT-IR (cm⁻¹) | Broad O-H stretch (alcohols, carboxylic acids) around 3400-2500 cm⁻¹, C-H stretches (alkanes) around 2920 and 2850 cm⁻¹, strong C=O stretch (carboxylic acids) around 1700 cm⁻¹, and C-O stretches around 1300-1000 cm⁻¹. | [7][8][9] |
| Mass Spectrometry | The fragmentation pattern is characterized by the loss of water (M-18), carboxyl groups (M-45), and successive losses of alkyl fragments from the long hydrocarbon chain. | [10][11][12][13][14] |
Stereochemistry
This compound possesses two chiral centers at the C2 and C3 positions of the nonadecane backbone. The absolute stereochemistry of the naturally occurring enantiomer has not been definitively established in the readily available scientific literature. While related natural 2-hydroxycitric acids like hibiscus acid and garcinia acid have known stereochemistries, the specific configuration of this compound from Fomitopsis officinalis remains an area for further investigation. Techniques such as X-ray crystallography of a suitable derivative, or advanced chiroptical methods like Vibrational Circular Dichroism (VCD), would be required for the unambiguous assignment of the absolute configuration.[15][16][17]
The structural representation of this compound is as follows:
Caption: Chemical structure of this compound with chiral centers marked with an asterisk (*).
Biological Activity and Signaling Pathways
This compound is a well-documented inhibitor of mitochondrial adenine nucleotide translocase (ANT) and acetyl-CoA carboxylase (ACC).[1][2][18][19] These inhibitory actions lead to significant downstream effects on cellular metabolism and viability.
Induction of Mitochondrial Permeability Transition
This compound is a potent inducer of the mitochondrial permeability transition (MPT), a critical event in cell death pathways.[1][18][19] The MPT involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to the collapse of the mitochondrial membrane potential and unregulated flux of ions and small molecules.
The proposed signaling pathway for this compound-induced MPT is as follows:
Caption: Signaling pathway of this compound-induced mitochondrial permeability transition.
Inhibition of Acetyl-CoA Carboxylase
This compound also inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[2] By blocking ACC, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, thereby halting the synthesis of fatty acids.
Experimental Protocols
Isolation of this compound from Fomitopsis officinalis
A general protocol for the extraction and purification of this compound from the fruiting bodies of Fomitopsis officinalis is outlined below. This protocol may require optimization depending on the specific fungal material and available laboratory equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound(666-99-9) 1H NMR spectrum [chemicalbook.com]
- 4. compoundchem.com [compoundchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR _2007 [uanlch.vscht.cz]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. whitman.edu [whitman.edu]
- 15. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Matrix Isolation-Vibrational Circular Dichroism Spectroscopic Study of Conformations and Non-Covalent Interactions of Tetrahydro-2-Furoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Agaric Acid's Mitochondrial Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agaric acid, a tricarboxylic fatty acid originating from certain fungi, exerts significant effects on mitochondrial function through a dual mechanism of action. It primarily targets two key mitochondrial proteins: the Adenine Nucleotide Translocase (ANT) and the mitochondrial citrate carrier (CIC). By interacting with these transporters, this compound disrupts crucial mitochondrial processes, including ATP/ADP exchange, calcium homeostasis, and the export of citrate for cytosolic biosynthesis. This guide provides an in-depth technical overview of the molecular mechanisms, summarizes the available data, details relevant experimental protocols, and presents visual diagrams of the implicated pathways to facilitate further research and drug development efforts targeting mitochondrial metabolism.
Core Mechanisms of Action
This compound's impact on mitochondria stems from its unique structure, featuring a long hydrophobic hydrocarbon tail and a polar head with three carboxyl groups. This amphipathic nature allows it to interact with integral membrane proteins and the lipid bilayer.
Inhibition of the Adenine Nucleotide Translocase (ANT) and Induction of the Mitochondrial Permeability Transition Pore (mPTP)
The primary and most well-documented action of this compound is its interaction with the Adenine Nucleotide Translocase (ANT), a vital protein in the inner mitochondrial membrane responsible for the exchange of cytosolic ADP for mitochondrial ATP.[1][2] this compound is a known inhibitor of ANT.[3] This inhibition is thought to occur via the interaction of its negatively charged carboxyl groups with cationic residues within the nucleotide-binding site of ANT.[1]
The binding of this compound to ANT is a critical event that can lead to the induction of the mitochondrial permeability transition pore (mPTP), a large, non-selective channel in the inner mitochondrial membrane.[3][4][5] The opening of the mPTP has several downstream consequences for mitochondrial integrity and function:
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The influx of protons and other ions through the open mPTP dissipates the electrochemical gradient across the inner mitochondrial membrane.[1][4][5]
-
Efflux of Matrix Calcium (Ca²⁺): The opening of the mPTP allows for the uncontrolled release of Ca²⁺ that has been sequestered in the mitochondrial matrix.[1][4][5]
-
Mitochondrial Swelling: The influx of water and solutes into the mitochondrial matrix, driven by the osmotic gradient created by the open mPTP, leads to significant swelling of the organelle.[1][4][5]
-
Increased Reactive Oxygen Species (ROS) Generation: The disruption of the electron transport chain and mitochondrial function due to mPTP opening can lead to an increase in the production of reactive oxygen species.[1]
-
Attenuation of ADP/ATP Exchange: By binding to ANT, this compound directly hinders the transport of ADP into the mitochondria and ATP out into the cytosol, thereby impairing cellular energy metabolism.[1]
Inhibition of the Mitochondrial Citrate Carrier (CIC)
This compound also inhibits the mitochondrial citrate carrier, which is responsible for transporting citrate from the mitochondrial matrix to the cytosol.[6] Cytosolic citrate is a crucial precursor for the synthesis of fatty acids and sterols.[7][8] By blocking the export of citrate, this compound effectively reduces the cytosolic pool of acetyl-CoA, a key building block for these biosynthetic pathways.[7] This action underlies the observed reduction in lipogenesis upon treatment with this compound.
Quantitative Data
| Parameter | Organism/System | This compound Concentration | Observed Effect | Reference |
| Mitochondrial DNA Disruption | Not Specified | 3 µM | Used to induce mitochondrial DNA disruption in an experimental setup. | [1] |
| Calcium Efflux | Rat Renal Cortical Mitochondria | 2.5 - 20 µM | Accelerated the rate of Ca²⁺ release. | [4] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways affected by this compound.
Figure 1. Mechanism of this compound-induced mPTP opening via ANT inhibition.
Figure 2. Inhibition of citrate export and fatty acid synthesis by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on mitochondrial function.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential can be measured using cationic fluorescent dyes such as Tetramethylrhodamine, methyl ester (TMRM) or JC-1. These dyes accumulate in the mitochondrial matrix in a potential-dependent manner. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.
Protocol (using TMRM):
-
Cell Culture: Plate cells of interest in a suitable format for fluorescence microscopy or plate reader analysis.
-
Dye Loading: Incubate the cells with a low, non-quenching concentration of TMRM (e.g., 20-100 nM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C, protected from light.
-
Treatment: After the loading period, replace the dye-containing medium with fresh medium containing the desired concentrations of this compound. A positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), should be included.
-
Image Acquisition/Fluorescence Measurement:
-
Microscopy: Acquire fluorescence images at appropriate time points after treatment using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader at specified intervals.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in TMRM fluorescence in this compound-treated cells compared to vehicle control indicates mitochondrial depolarization.
Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
Principle: mPTP opening can be assessed by measuring mitochondrial swelling or by a calcium retention capacity assay.
4.2.1. Mitochondrial Swelling Assay
Principle: The opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in light scattering, which can be measured as a decrease in absorbance at 540 nm.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue or cells of interest using differential centrifugation.
-
Assay Buffer: Resuspend the isolated mitochondria in a suitable assay buffer (e.g., containing sucrose, mannitol, HEPES, and respiratory substrates like glutamate and malate).
-
Measurement:
-
Place the mitochondrial suspension in a cuvette in a spectrophotometer.
-
Record the baseline absorbance at 540 nm.
-
Add this compound at the desired concentrations.
-
Induce mPTP opening with a Ca²⁺ pulse.
-
Monitor the decrease in absorbance at 540 nm over time. A more rapid and extensive decrease in absorbance in the presence of this compound indicates potentiation of mPTP opening.
-
4.2.2. Calcium Retention Capacity (CRC) Assay
Principle: This assay measures the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens. A fluorescent Ca²⁺ indicator (e.g., Calcium Green 5N) is used to monitor the extramitochondrial Ca²⁺ concentration.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria as described above.
-
Assay Setup:
-
Resuspend the isolated mitochondria in a respiration buffer containing a fluorescent Ca²⁺ indicator and respiratory substrates.
-
Place the suspension in a fluorometer.
-
-
Measurement:
-
Record the baseline fluorescence.
-
Add sequential pulses of a known concentration of CaCl₂.
-
Mitochondria will take up the Ca²⁺, causing a decrease in the fluorescence of the extramitochondrial indicator.
-
The point at which the mitochondria release the accumulated Ca²⁺ (indicated by a sharp increase in fluorescence) signifies mPTP opening.
-
-
Data Analysis: Calculate the total amount of Ca²⁺ taken up by the mitochondria before the release. A lower calcium retention capacity in the presence of this compound indicates sensitization of the mPTP.
Citrate Transport Assay
Principle: The inhibition of the mitochondrial citrate carrier can be measured by monitoring the transport of radiolabeled citrate into isolated mitochondria or reconstituted liposomes containing the purified carrier.
Protocol (using isolated mitochondria):
-
Mitochondrial Isolation: Isolate mitochondria from a tissue rich in the citrate carrier, such as the liver.
-
Assay Incubation:
-
Pre-incubate the isolated mitochondria with various concentrations of this compound.
-
Initiate the transport reaction by adding [¹⁴C]-citrate.
-
-
Stopping the Reaction: After a defined time, stop the transport by adding a potent inhibitor of the citrate carrier (e.g., 1,2,3-benzenetricarboxylate) and rapidly pelleting the mitochondria through a layer of silicone oil to separate them from the incubation medium.
-
Quantification: Measure the radioactivity in the mitochondrial pellet using liquid scintillation counting.
-
Data Analysis: A decrease in the amount of radiolabeled citrate in the mitochondria treated with this compound indicates inhibition of the citrate carrier.
Experimental Workflows
The following diagrams outline the workflows for the described experimental protocols.
Figure 3. Workflow for measuring mitochondrial membrane potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenine nucleotide translocase: Current knowledge in post-translational modifications, regulations and pathological implications for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of this compound on citrate transport in rat liver mitochondria PMID: 713700 | MCE [medchemexpress.cn]
- 7. The mitochondrial citrate carrier: metabolic role and regulation of its activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tricarboxylate transport protein, mitochondrial - Wikipedia [en.wikipedia.org]
The Physiological Role of Agaric Acid in Fungal Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agaric acid, a tricarboxylic acid primarily produced by the fungus Fomitopsis officinalis (commonly known as Agarikon), plays a significant, multifaceted role in fungal metabolism. Its primary mechanism of action involves the potent inhibition of key mitochondrial processes, leading to downstream effects on fatty acid synthesis and overall cellular energy homeostasis. This technical guide provides an in-depth analysis of the physiological functions of this compound, detailing its biochemical interactions, summarizing quantitative data, outlining relevant experimental protocols, and visualizing the affected metabolic pathways. This information is crucial for researchers in mycology, biochemistry, and for professionals in drug development exploring novel antifungal targets.
Core Mechanisms of Action
This compound's physiological impact stems from its ability to interfere with critical mitochondrial transport and enzymatic processes. Its primary targets are the adenine nucleotide translocase (ANT) and the transport of citrate across the mitochondrial membrane.
Inhibition of Adenine Nucleotide Translocase and Induction of Mitochondrial Permeability Transition
This compound is a well-documented inhibitor of the adenine nucleotide translocase (ANT), a crucial protein in the inner mitochondrial membrane responsible for the exchange of ATP and ADP.[1][2] By binding to ANT, this compound disrupts the normal flux of these nucleotides, which has profound consequences for cellular energy metabolism.[2]
This interaction with ANT is also a primary driver for the induction of the mitochondrial permeability transition pore (mPTP).[3][4] The opening of the mPTP is a critical event that leads to:
-
Collapse of the mitochondrial membrane potential (ΔΨm).
-
Uncontrolled efflux of ions and small molecules from the mitochondrial matrix.
-
Mitochondrial swelling and rupture.
-
Release of pro-apoptotic factors, such as cytochrome c. [4]
Inhibition of Citrate Transport and Downstream Effects on Fatty Acid Synthesis
This compound competitively inhibits the transport of citrate from the mitochondria to the cytosol.[5][6][7] Cytosolic citrate is the primary source of acetyl-CoA for de novo fatty acid synthesis.[8] The enzyme ATP citrate lyase cleaves cytosolic citrate into acetyl-CoA and oxaloacetate. Acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the committed and rate-limiting step in fatty acid biosynthesis.[9][10]
By limiting the availability of cytosolic citrate, this compound effectively starves the fatty acid synthesis pathway of its essential precursor. This leads to a significant reduction in the production of fatty acids, which are vital for membrane biogenesis, energy storage, and the synthesis of other essential lipids.
Quantitative Data
While extensive qualitative data exists on the inhibitory effects of this compound, specific quantitative data, such as IC50 and Ki values for fungal enzymes, are not widely reported in publicly available literature. The following table summarizes the available information.
| Target Enzyme/Process | Fungal Species | Inhibitor | IC50 | Ki | Reference(s) |
| Acetyl-CoA Carboxylase (ACC) | Ustilago maydis | Soraphen A | - | 2.1 ± 0.9 nM | [11] |
| Carbonic Anhydrase (β-CA) | Saccharomyces cerevisiae | Various Sulfonamides | - | 82.6–133 nM | [12] |
| Carbonic Anhydrase (β-CA) | Saccharomyces cerevisiae | Phenolic Compounds | - | 23.5–95.4 nM | [12] |
Experimental Protocols
Isolation of Fungal Mitochondria
This protocol is adapted from methods for isolating mitochondria from filamentous fungi and is suitable for studying the effects of this compound on mitochondrial function.[1][13]
Materials:
-
Fungal mycelium
-
Grinding buffer (e.g., 0.44 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% (w/v) bovine serum albumin)
-
Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 0.1% (w/v) bovine serum albumin)
-
Mortar and pestle or mechanical homogenizer
-
Refrigerated centrifuge
Procedure:
-
Harvest fungal mycelium by filtration and wash with distilled water.
-
Resuspend the mycelium in grinding buffer.
-
Disrupt the cells by grinding with a mortar and pestle or using a mechanical homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in differential centrifugation buffer and repeating the high-speed centrifugation step.
-
Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays.
Assay for Mitochondrial Permeability Transition Pore (mPTP) Opening
This protocol utilizes the calcein-AM/CoCl₂ fluorescence quenching method to assess mPTP opening.[14][15][16]
Materials:
-
Isolated fungal mitochondria
-
Calcein-AM
-
CoCl₂
-
Ionomycin (positive control)
-
Assay buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.4, 2 mM K₂HPO₄, 1 mM MgCl₂)
-
Fluorometer
Procedure:
-
Load the isolated mitochondria with Calcein-AM, which becomes fluorescent (calcein) upon hydrolysis by mitochondrial esterases.
-
Add CoCl₂, which quenches the fluorescence of calcein in the cytosol but not in intact mitochondria.
-
Treat the mitochondria with this compound at various concentrations.
-
Use ionomycin as a positive control to induce maximal mPTP opening and subsequent quenching of mitochondrial calcein fluorescence.
-
Measure the fluorescence over time. A decrease in fluorescence indicates the opening of the mPTP and the entry of CoCl₂ into the mitochondrial matrix.
Assay for Acetyl-CoA Carboxylase (ACC) Activity
This spectrophotometric assay measures the activity of ACC by coupling the reaction to the oxidation of NADPH.[17][18]
Materials:
-
Fungal cell lysate or purified ACC
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Acetyl-CoA
-
KHCO₃
-
NADPH
-
Malonyl-CoA reductase (for coupling reaction)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, acetyl-CoA, KHCO₃, NADPH, and malonyl-CoA reductase.
-
Add the fungal cell lysate or purified ACC to initiate the reaction.
-
ACC will produce malonyl-CoA, which is then reduced by malonyl-CoA reductase, consuming NADPH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
To test the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of this compound before initiating the reaction.
Signaling Pathways and Experimental Workflows
This compound's Impact on Mitochondrial Function and Fatty Acid Synthesis
Caption: Mechanism of this compound action on mitochondria and fatty acid synthesis.
Experimental Workflow for Assessing this compound's Antifungal Activity
References
- 1. Isolation of Mitochondria from Fusarium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenine nucleotide translocase: Current knowledge in post-translational modifications, regulations and pathological implications for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Citrate Transporters CtpA and YhmA Are Required for Extracellular Citric Acid Accumulation and Contribute to Cytosolic Acetyl Coenzyme A Generation in Aspergillus luchuensis mut. kawachii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification and genetic characterization of mitochondrial citrate transporters in Aspergillus niger [frontiersin.org]
- 7. The mitochondrial citrate carrier in Yarrowia lipolytica: Its identification, characterization and functional significance for the production of citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Acetyl Unit Transport in Fungal Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dynamic organization of fungal acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and characterization of recombinant fungal acetyl-CoA carboxylase and isolation of a soraphen-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. newprairiepress.org [newprairiepress.org]
- 14. fn-test.com [fn-test.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. static.igem.org [static.igem.org]
- 18. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on Agaric Acid Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaric acid, a tricarboxylic acid derived from the fungus Fomes officinalis (also known as Laricifomes officinalis), has a long and varied history in both traditional medicine and scientific research. Historically recognized for its potent anhidrotic (sweat-inhibiting) properties, research into this compound has evolved to uncover its intricate mechanisms of action at the cellular level, particularly its influence on mitochondrial function. This technical guide provides a comprehensive historical overview of this compound research, detailing its discovery, early uses, and the scientific investigations that have shaped our current understanding of this multifaceted molecule.
I. Early History and Discovery
The medicinal properties of Fomes officinalis, the fungus from which this compound is derived, have been recognized for centuries. As early as 200 AD, the fungus, referred to as "Agaricum," was documented by Dioscorides for its therapeutic uses.[1] In the 19th and early 20th centuries, it gained prominence in Western medicine, primarily for its use as an antiperspirant to alleviate the debilitating night sweats experienced by tuberculosis patients.[1]
While the traditional use of the fungus is well-documented, the precise date and the scientists responsible for the initial isolation and characterization of this compound remain elusive in the readily available historical scientific literature. However, it was during the late 19th and early 20th centuries that pharmaceutical companies began to utilize the fungus as a source of this compound and a related substance, agaricin.[1]
II. Historical Therapeutic Use: Anhidrotic Agent
The primary historical therapeutic application of this compound was as an anhidrotic agent. It was prescribed by Eclectic physicians in the early 19th century to control excessive sweating, not only the night sweats associated with chronic diseases but also profuse daytime sweating. The typical dosage mentioned in historical texts was 5 drops of a 1% solution of the extract.
The prevailing hypothesis for its mechanism of action as a sweat-inhibiting agent during this early period was not well-defined at a molecular level. Early observations noted that it could reduce the force and frequency of the pulse and cause muscle contraction in the intestines and bladder, suggesting a broad physiological impact. The precise signaling pathways involved in its anhidrotic effect were not understood and awaited the advancements of 20th-century pharmacology and cell biology.
III. Evolution of Mechanistic Understanding: From Systemic Effects to Mitochondrial Target
The 20th century marked a significant shift in this compound research, moving from phenomenological observations of its systemic effects to a more focused investigation of its molecular mechanisms. A pivotal discovery was its role as a potent inhibitor of cellular respiration. This understanding laid the groundwork for identifying its specific molecular target.
The Mitochondrion as the Epicenter of Action
Later research identified the mitochondrion as the primary site of this compound's activity. Specifically, it was found to be a powerful inhibitor of the adenine nucleotide translocase (ANT) , a crucial protein in the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm.
This inhibition of ANT has several downstream consequences that explain many of this compound's observed physiological effects:
-
Disruption of Cellular Energy Metabolism: By blocking the transport of ADP into the mitochondria and ATP out, this compound effectively halts oxidative phosphorylation, the primary process of ATP generation.
-
Induction of Mitochondrial Permeability Transition (MPT): this compound is a known inducer of the MPT, a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.
-
Inhibition of Lipid Biosynthesis: Early studies also pointed to this compound's ability to inhibit lipid and fatty acid biosynthesis.[2] This is likely an indirect consequence of its effect on citrate transport, as citrate is a key precursor for fatty acid synthesis in the cytoplasm.
The following diagram illustrates the historical progression of understanding this compound's mechanism of action:
IV. Quantitative Data from Historical Studies
Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are now routinely used for the quantitative analysis of this compound and other fungal metabolites. These methods offer high sensitivity and specificity, allowing for precise determination in various matrices.
Table 1: Modern Analytical Methods for Fungal Acid Quantification
| Analytical Technique | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a stationary phase and a liquid mobile phase. | Quantification of this compound in fungal extracts and pharmaceutical preparations.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis of derivatized organic acids in biological samples.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC coupled with mass spectrometry for high-sensitivity and selective detection. | Comprehensive analysis of organic acids in complex matrices like fruit juices.[5] |
V. Experimental Protocols from Historical Research
For illustrative purposes, a generalized workflow for the isolation and initial characterization of a natural product like this compound, based on the chemical practices of the late 19th and early 20th centuries, is presented below.
References
- 1. forestpathology.cfans.umn.edu [forestpathology.cfans.umn.edu]
- 2. This compound [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Agaric Acid as a Metabolic Inhibitor: An In-depth Technical Guide from Early Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaric acid, a tricarboxylic acid derived from the fungus Laricifomes officinalis, has long been recognized in early biochemical studies for its potent inhibitory effects on key metabolic pathways. Its unique structure, featuring a long hydrophobic alkyl chain and a hydrophilic citrate-like head, allows it to interact with specific mitochondrial transport proteins, thereby disrupting cellular energy metabolism. This technical guide provides a comprehensive overview of the foundational research on this compound's role as a metabolic inhibitor, with a focus on its mechanisms of action, the experimental protocols used to elucidate these mechanisms, and the quantitative data from these early investigations.
Core Mechanisms of Action
Early research established that this compound's primary mode of action is the inhibition of mitochondrial carrier proteins, leading to downstream effects on fatty acid and sterol biosynthesis.
Inhibition of the Adenine Nucleotide Translocase (ANT)
One of the principal targets of this compound is the adenine nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytosol. By binding to ANT, this compound disrupts this crucial exchange, leading to a depletion of cytosolic ATP and an accumulation of ADP within the mitochondria. This inhibition is a key factor in the overall disruption of cellular energy homeostasis. The interaction is thought to involve the citrate-like moiety of this compound binding to the carrier, a process that is stabilized by the insertion of its long alkyl chain into the lipid bilayer of the inner mitochondrial membrane[1].
Induction of the Mitochondrial Permeability Transition (MPT)
This compound is a known inducer of the mitochondrial permeability transition (MPT), a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane. The opening of the MPT pore leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c[1][2][3]. This effect is closely linked to its interaction with ANT, which is considered a key component of the MPT pore complex[4][5]. The induction of MPT by this compound is often observed in the presence of Ca2+ ions[1].
Inhibition of the Mitochondrial Tricarboxylate Carrier
This compound also targets the mitochondrial tricarboxylate carrier, which facilitates the transport of citrate from the mitochondrial matrix to the cytosol[6][7][8]. Cytosolic citrate is a critical precursor for the synthesis of fatty acids and cholesterol. By inhibiting this carrier, this compound effectively cuts off the supply of the carbon building blocks required for these anabolic pathways.
Impact on Metabolic Pathways
The inhibition of mitochondrial carriers by this compound has significant downstream consequences for major metabolic pathways.
Inhibition of Fatty Acid Synthesis
The synthesis of fatty acids is heavily reliant on the availability of cytosolic acetyl-CoA, which is primarily derived from mitochondrial citrate transported into the cytosol. By blocking the tricarboxylate carrier, this compound curtails the export of citrate, thereby inhibiting de novo fatty acid synthesis[7][9][10][11]. This inhibitory effect has been a central focus of early studies on this compound.
Inhibition of Sterol Biosynthesis
Similar to fatty acid synthesis, the biosynthesis of cholesterol and other sterols also requires a cytosolic pool of acetyl-CoA derived from mitochondrial citrate. Consequently, the inhibition of the tricarboxylate carrier by this compound also leads to a reduction in sterol synthesis[12][13][14][15][16].
Quantitative Data on this compound Inhibition
Summarizing quantitative data from early studies on this compound has been challenging due to the limited availability of full-text articles from that era. The following table presents a compilation of available data, acknowledging that specific IC50 and Ki values from the earliest literature are not readily accessible in modern databases.
| Target/Process | Organism/System | Measured Parameter | Value | Reference |
| Adenine Nucleotide Translocase (ANT) | Rat Liver Mitochondria | Inhibition of ADP/ATP exchange | - | Chavez & Klapp, 1975 (cited in[1]) |
| Mitochondrial Permeability Transition | Rat Kidney Mitochondria | Induction of Ca2+ efflux | 3 µM | [17] |
| Mitochondrial Swelling | Rat Kidney Mitochondria | Induction | 3 µM | [17] |
| Fatty Acid Synthesis | Isolated Hepatocytes | Inhibition | - | Freedland & Newton, 1981 (cited in multiple sources) |
| Citrate Transport | Rat Liver Mitochondria | Inhibition | - | [6] |
Note: Specific IC50 and Ki values from the foundational studies by Chavez & Klapp (1975) and Freedland & Newton (1981) were not retrievable from the searched resources. The table reflects the qualitative findings and concentrations used in later studies that build upon this early work.
Experimental Protocols
The following sections detail the methodologies that were central to the early investigation of this compound's inhibitory effects.
Isolation of Mitochondria
A fundamental requirement for studying the effects of this compound on mitochondrial function is the isolation of intact and functional mitochondria from tissues such as the rat liver.
Protocol for Isolation of Rat Liver Mitochondria:
-
Tissue Homogenization: Euthanize a rat and perfuse the liver with ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4) to remove blood. Mince the liver and homogenize it in fresh isolation buffer using a Dounce homogenizer with a loose-fitting pestle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,000-10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
-
Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria and remove contaminants.
-
Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., a respiration buffer containing sucrose, phosphate, and other salts) and determine the protein concentration using a method like the Biuret or Lowry assay. The isolated mitochondria should be kept on ice and used promptly for functional assays.
Measurement of Mitochondrial Swelling
Mitochondrial swelling is an indicator of the opening of the mitochondrial permeability transition pore. It can be measured spectrophotometrically as a decrease in light scattering.
Protocol for Measuring Mitochondrial Swelling:
-
Reaction Setup: Prepare a reaction buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 5 mM glutamate, 5 mM malate, pH 7.4) in a spectrophotometer cuvette.
-
Mitochondrial Addition: Add a small aliquot of the isolated mitochondrial suspension (e.g., 0.5-1.0 mg protein/mL final concentration) to the cuvette.
-
Baseline Measurement: Monitor the absorbance at 540 nm (A540) to establish a stable baseline. The absorbance is due to light scattering by the mitochondrial suspension.
-
Induction of Swelling: Add the inducing agent, in this case, a specific concentration of this compound (e.g., 3 µM), often in combination with Ca2+ (e.g., 50 µM CaCl2), to the cuvette and mix gently.
-
Monitoring Absorbance Change: Continuously record the A540 over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) as the mitochondria take up water and scatter less light[18].
-
Controls: Perform control experiments without this compound and with known inducers (e.g., high concentrations of Ca2+) and inhibitors (e.g., cyclosporin A) of the MPT pore to validate the assay.
Measurement of Fatty Acid Synthesis using [14C]Acetate
The rate of de novo fatty acid synthesis can be quantified by measuring the incorporation of a radiolabeled precursor, such as [1-14C]acetate, into the total lipid fraction of cells or tissues.
Protocol for Measuring Fatty Acid Synthesis in Isolated Hepatocytes:
-
Hepatocyte Isolation: Isolate hepatocytes from rat liver using a collagenase perfusion method.
-
Incubation: Incubate the isolated hepatocytes in a suitable medium (e.g., Krebs-Ringer bicarbonate buffer supplemented with glucose and other nutrients) in a shaking water bath at 37°C.
-
Inhibitor Treatment: Pre-incubate a subset of the hepatocyte suspensions with varying concentrations of this compound for a defined period.
-
Radiolabeling: Add [1-14C]acetate to the hepatocyte suspensions and continue the incubation to allow for the incorporation of the radiolabel into newly synthesized fatty acids.
-
Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1 v/v) to the cell suspension to extract the total lipids.
-
Saponification and Fatty Acid Isolation: Saponify the lipid extract with alcoholic KOH to release the fatty acids from complex lipids. Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Quantification: Evaporate the solvent and measure the radioactivity of the fatty acid fraction using liquid scintillation counting. The amount of radioactivity is proportional to the rate of fatty acid synthesis.
-
Data Analysis: Compare the radioactivity incorporated in the this compound-treated samples to that in the control samples to determine the extent of inhibition[9][10][19][20][21].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Figure 1: Mechanism of action of this compound on mitochondrial carriers.
Figure 2: Experimental workflow for measuring mitochondrial swelling.
Figure 3: Workflow for fatty acid synthesis assay using [14C]acetate.
Conclusion
Early studies on this compound laid the groundwork for understanding its profound impact on cellular metabolism. By targeting key mitochondrial transport proteins, this compound serves as a powerful tool for investigating the intricate connections between mitochondrial function and major anabolic pathways. While specific quantitative data from the initial pioneering studies remains somewhat elusive in readily accessible formats, the qualitative effects and the experimental approaches developed to study them have had a lasting impact on the fields of biochemistry and pharmacology. This guide provides a consolidated resource for researchers and professionals seeking to understand the foundational knowledge surrounding this important metabolic inhibitor.
References
- 1. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstituted adenine nucleotide translocase forms a channel for small molecules comparable to the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on citrate transport in rat liver mitochondria PMID: 713700 | MCE [medchemexpress.cn]
- 7. Mitochondrial tricarboxylate and dicarboxylate-tricarboxylate carriers: from animals to plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tricarboxylate transport protein, mitochondrial - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of sterol synthesis. Chemical syntheses, properties and effects of 4,4-dimethyl-15-oxygenated sterols on sterol synthesis and on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of sterol synthesis. Chemical synthesis and properties of 3 beta-hydroxy-25,26,26,26,27,27,27-heptafluoro-5 alpha-cholest-8(14)-en-15-one and 25,26,26,26,27,27,27-heptafluorocholesterol and their effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of sterol synthesis. Effects of dietary 5 alpha-cholest-8(14)-en-3 beta-ol-15-one on early enzymes in hepatic cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medication effects on developmental sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simple kinetic model of mitochondrial swelling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 14C-Tracing of Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Exploratory Studies of Agaric Acid's Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaric acid, a tricarboxylic acid derived from certain fungi, has garnered significant scientific interest due to its diverse biological activities. Historically used for its anhidrotic properties, recent research has unveiled its potent effects on cellular metabolism and microbial pathogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Biological Effects of this compound
This compound's primary biological effects can be broadly categorized into two main areas: modulation of mitochondrial function and inhibition of bacterial biofilm formation and motility.
Modulation of Mitochondrial Function
This compound is a well-documented modulator of mitochondrial activity, primarily through its interaction with the adenine nucleotide translocase (ANT) .[1][2][3][4] This protein, located in the inner mitochondrial membrane, is crucial for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm, a fundamental process for cellular energy homeostasis.
Mechanism of Action:
-
ANT Inhibition: this compound acts as an antagonist of ANT.[1][2][3][4] This inhibition disrupts the normal flux of adenine nucleotides, leading to a cascade of downstream effects.
-
Induction of Mitochondrial Permeability Transition (MPT): By binding to ANT, this compound promotes the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][2][3][4]
-
Disruption of Mitochondrial Homeostasis: The opening of the mPTP leads to several detrimental consequences for the mitochondrion, including:
-
Inhibition of Citrate Transport and Fatty Acid Synthesis: this compound also inhibits the transport of citrate across the mitochondrial membrane, thereby limiting the availability of cytosolic acetyl-CoA, a key precursor for fatty acid and sterol synthesis.
Inhibition of Bacterial Biofilm Formation and Motility
Recent studies have highlighted the potential of this compound as an anti-biofilm and anti-motility agent, particularly against the pathogenic bacterium Salmonella enterica serovar Typhimurium.[5][6][7]
Mechanism of Action:
-
Downregulation of Flagellar Genes: this compound has been shown to downregulate the transcription of genes responsible for flagellar synthesis and function.[5][6] The flagellum is a critical appendage for bacterial motility and plays a significant role in the initial stages of biofilm formation.
-
Inhibition of Swimming Motility: Consequently, treatment with this compound leads to a significant reduction or complete abrogation of swimming motility in Salmonella.[6][7]
-
Prevention of Biofilm Formation: By inhibiting motility and potentially other attachment-related processes, this compound effectively prevents the formation of biofilms on various surfaces.[5][6]
Quantitative Data on this compound's Biological Effects
The following tables summarize the key quantitative data from various studies on the biological effects of this compound.
| Biological Effect | Organism/System | Concentration/Dose | Observed Effect | Reference |
| Mitochondrial Effects | ||||
| Induction of mPTP opening | Isolated rat liver mitochondria | 3 µM | Induces transition pore opening and increases ROS generation. | [3][8] |
| Inhibition of ADP/ATP exchange | Isolated mitochondria | Not specified | Attenuates the exchange of ADP/ATP. | [8] |
| Anti-biofilm Effects | ||||
| Biofilm Inhibition (S. Typhimurium) | In vitro | > 100 µM | Significant prevention of biofilm formation. | |
| Biofilm Inhibition (S. Typhimurium) | In vitro | 800 µM | 99.9% inhibition of biofilm formation. | |
| Increased Susceptibility to H₂O₂ | S. Typhimurium biofilms | Not specified | Remaining biofilm cells are more sensitive to hydrogen peroxide. | [5][6] |
| Anti-motility Effects | ||||
| Inhibition of Swimming Motility | S. Typhimurium | 100 µM | Almost complete inhibition of motility in soft agar. | [7] |
| In Vivo Effects | ||||
| Inhibition of Lipogenesis | Rats | 1-4% of diet | Inhibits lipogenesis. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.
Mitochondrial Permeability Transition (MPT) Assay
This protocol is designed to assess the ability of this compound to induce the opening of the mitochondrial permeability transition pore.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Assay Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.4)
-
Substrates for mitochondrial respiration (e.g., 5 mM succinate)
-
Ca²⁺ solution (e.g., 1 mM CaCl₂)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Fluorescent dye for mitochondrial membrane potential (e.g., JC-1 or TMRM)
-
Spectrofluorometer or fluorescence microscope
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation methods.
-
Assay Setup: Resuspend the isolated mitochondria in the assay buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.
-
Energization: Add the respiratory substrate (e.g., succinate) to energize the mitochondria.
-
Calcium Loading: Add a defined amount of Ca²⁺ to the mitochondrial suspension to induce a basal level of mitochondrial stress.
-
This compound Treatment: Add varying concentrations of this compound to the mitochondrial suspension. Include a vehicle control (solvent only).
-
Measurement of Mitochondrial Swelling: Monitor the decrease in light scattering at 540 nm using a spectrophotometer, which is indicative of mitochondrial swelling.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Using JC-1: Add JC-1 dye to the mitochondrial suspension and incubate. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon depolarization, JC-1 reverts to its monomeric form, which fluoresces green. Measure the ratio of red to green fluorescence using a spectrofluorometer or visualize under a fluorescence microscope.[9][10][11][12][13]
-
Using TMRM: Add TMRM to the mitochondrial suspension. TMRM accumulates in mitochondria in a potential-dependent manner. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
-
Data Analysis: Compare the extent of mitochondrial swelling and the change in ΔΨm in this compound-treated samples to the control samples.
Salmonella Biofilm Inhibition Assay
This protocol assesses the ability of this compound to inhibit the formation of Salmonella biofilms.
Materials:
-
Salmonella enterica serovar Typhimurium strain
-
Tryptic Soy Broth (TSB)
-
96-well microtiter plates
-
This compound stock solution
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Bacterial Culture: Grow S. Typhimurium overnight in TSB at 37°C.
-
Assay Preparation: Dilute the overnight culture in fresh TSB.
-
Treatment: In a 96-well plate, add the diluted bacterial culture to wells containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently remove the planktonic bacteria by washing the wells with sterile phosphate-buffered saline (PBS).
-
Staining: Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the excess crystal violet and wash the wells thoroughly with water.
-
Solubilization: Add ethanol to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the control.
Salmonella Swimming Motility Assay
This protocol evaluates the effect of this compound on the swimming motility of Salmonella.
Materials:
-
Salmonella enterica serovar Typhimurium strain
-
Motility agar plates (e.g., TSB with 0.3% agar)
-
This compound
-
Sterile toothpicks or pipette tips
Procedure:
-
Plate Preparation: Prepare motility agar plates containing different concentrations of this compound. Include control plates with no this compound.
-
Inoculation: Grow an overnight culture of S. Typhimurium. Using a sterile toothpick or pipette tip, carefully inoculate the center of the motility agar plates by stabbing into the agar.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 12-24 hours.
-
Measurement: Measure the diameter of the circular zone of bacterial growth (swim zone) around the inoculation point.
-
Data Analysis: Compare the swim zone diameters of the this compound-treated plates to the control plates to determine the extent of motility inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's biological effects.
Caption: Signaling pathway of this compound's effects on mitochondrial function.
Caption: Regulatory pathway of Salmonella flagellar motility inhibited by this compound.
Caption: Workflow for the mitochondrial permeability transition assay.
Caption: Workflow for the bacterial biofilm inhibition assay.
Conclusion
This compound presents a compelling profile of biological activities, with significant implications for both cellular biology and infectious disease research. Its well-defined effects on mitochondrial function, particularly its role as an inhibitor of the adenine nucleotide translocase and an inducer of the mitochondrial permeability transition, make it a valuable tool for studying mitochondrial physiology and a potential lead for therapeutic development in areas such as oncology. Furthermore, its ability to inhibit bacterial biofilm formation and motility offers a promising avenue for the development of novel antimicrobial strategies. This guide provides a foundational understanding of this compound's biological effects and the experimental approaches to study them, aiming to facilitate further research and exploration of its therapeutic potential.
References
- 1. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound reduces Salmonella biofilm formation by inhibiting flagellar motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces Salmonella biofilm formation by inhibiting flagellar motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. 101.200.202.226 [101.200.202.226]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
An In-depth Technical Guide on the Basic Toxicological Profile of Agaric Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agaric acid, a tricarboxylic acid found in certain fungi, is a known inhibitor of the mitochondrial adenine nucleotide translocase (ANT). This interaction is the primary driver of its toxicological profile, leading to the induction of the mitochondrial permeability transition (MPT) and subsequent disruption of cellular energy metabolism. While comprehensive toxicological data, particularly regarding acute toxicity (LD50), is limited, in vitro studies have established its cytotoxic potential. This guide provides a detailed overview of the known toxicological properties of this compound, including its mechanism of action, effects on cellular and organ systems, and available quantitative data. It also includes detailed experimental protocols for key assays and visualizations of the relevant biological pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-hydroxynonadecane-1,2,3-tricarboxylic acid | [1] |
| Synonyms | Agaricic acid, Agaricin, Laricic acid | [1] |
| CAS Number | 666-99-9 | [1] |
| Molecular Formula | C₂₂H₄₀O₇ | [1] |
| Molecular Weight | 416.55 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Insoluble in water; soluble in alcohol, chloroform, ether | [1] |
Toxicological Data
Acute Toxicity
A comprehensive search of available literature and safety data sheets reveals a consistent lack of specific LD50 values for this compound across various species and routes of administration. Multiple safety data sheets explicitly state that "No significant acute toxicological data identified in literature search"[2].
Cytotoxicity
In vitro studies have demonstrated the cytotoxic effects of this compound. A study on this compound nanoparticles reported the following values against human hepatoma HepG2 cells[3][4]:
| Cell Line | Parameter | Value |
| HepG2 | IC50 | 602.1 µg/mL |
Genotoxicity and Carcinogenicity
There is a lack of specific data on the genotoxicity and carcinogenicity of this compound.
Reproductive and Developmental Toxicity
Mechanism of Toxicity: Induction of Mitochondrial Permeability Transition
The primary mechanism of this compound's toxicity is the induction of the mitochondrial permeability transition (MPT), a critical event leading to cell death. This process is initiated by the binding of this compound to the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane[5][6].
Interaction with Adenine Nucleotide Translocase (ANT)
The ANT is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane, a crucial step in cellular energy production. This compound, through its citrate moiety, is proposed to bind to the ANT, while its alkyl chain inserts into the lipid bilayer of the membrane, stabilizing the interaction[4][5]. This binding inhibits the normal function of the ANT.
Opening of the Mitochondrial Permeability Transition Pore (mPTP)
The interaction of this compound with the ANT leads to a conformational change in the translocase, contributing to the opening of the mitochondrial permeability transition pore (mPTP)[4][5][7]. The mPTP is a non-specific, high-conductance channel in the inner mitochondrial membrane.
Consequences of mPTP Opening
The opening of the mPTP has several detrimental effects on mitochondrial function:
-
Collapse of the Mitochondrial Membrane Potential (ΔΨm): The influx of protons and other ions through the open pore dissipates the electrochemical gradient across the inner mitochondrial membrane[4][5].
-
Mitochondrial Swelling: The influx of solutes and water into the mitochondrial matrix causes the mitochondria to swell and eventually rupture[4][5][8].
-
Efflux of Calcium Ions (Ca²⁺): The opening of the mPTP allows for the uncontrolled release of Ca²⁺ from the mitochondrial matrix into the cytosol[4][5].
-
Increased Oxidative Stress: The disruption of the electron transport chain and mitochondrial function leads to an increase in the production of reactive oxygen species (ROS)[6][9].
-
Release of Pro-apoptotic Factors: The rupture of the outer mitochondrial membrane can lead to the release of proteins like cytochrome c into the cytosol, initiating the apoptotic cascade[3].
Effects on Organ Systems
Hepatotoxicity
In vitro studies using the human hepatoma cell line HepG2 have demonstrated the cytotoxic potential of this compound, suggesting a potential for liver damage[3][4]. Cases of severe hepatic dysfunction have been reported in patients consuming extracts of Agaricus blazei, a mushroom that may contain this compound, although a direct causal link to this compound was not definitively established[10].
Neurotoxicity
While direct neurotoxicity studies on this compound are limited, poisoning cases involving mushrooms that contain other toxins like ibotenic acid and muscimol show significant neurological symptoms[11][12][13][14]. Given this compound's fundamental mechanism of disrupting cellular energy metabolism, it is plausible that it could exert neurotoxic effects, as the brain is highly dependent on mitochondrial function.
Experimental Protocols
Mitochondrial Permeability Transition (MPT) Assay
This protocol is a composite based on methods described in the literature for assessing MPT induction by this compound[3][13][15].
Objective: To determine if this compound induces the opening of the mitochondrial permeability transition pore.
Principle: The opening of the mPTP leads to mitochondrial swelling, which can be measured as a decrease in light absorbance at 540 nm.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Basic medium: 125 mM KCl, 10 mM succinate, 3 mM phosphate, 10 mM HEPES, 5 µg rotenone, and 2 µg oligomycin, pH 7.3[3]
-
This compound solution
-
CaCl₂ solution
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Isolate mitochondria from a suitable tissue source (e.g., rat liver) using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in the basic medium to a final protein concentration of approximately 2 mg/mL.
-
Add the mitochondrial suspension to a cuvette in the spectrophotometer and allow it to equilibrate.
-
Initiate the assay by adding CaCl₂ to induce a calcium load.
-
Add the desired concentration of this compound to the cuvette.
-
Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
-
As a positive control, a known inducer of MPT (e.g., a high concentration of CaCl₂) can be used. As a negative control, an inhibitor of the mPTP (e.g., cyclosporin A) can be added before the addition of this compound.
Adenine Nucleotide Translocase (ANT) Inhibition Assay
This protocol is based on the principle of measuring the binding of a fluorescent probe to the ANT, which can be displaced by inhibitors like this compound[3].
Objective: To assess the ability of this compound to inhibit the adenine nucleotide translocase.
Principle: Eosin-5-maleimide (EMA) is a fluorescent probe that binds to a specific cysteine residue on the ANT. Inhibition of the ANT by this compound can be observed as a decrease in the fluorescence of EMA-labeled mitochondria.
Materials:
-
Isolated mitochondria
-
Basic medium (as described in 6.1)
-
This compound solution
-
Eosin-5-maleimide (EMA) solution
-
Dithiothreitol (DTT)
-
SDS-PAGE equipment
-
UV transilluminator or fluorescence scanner
Procedure:
-
Suspend isolated mitochondria (1 mg of protein) in 1 mL of basic medium.
-
Pre-incubate the mitochondrial suspension with the desired concentration of this compound for 5 minutes.
-
Add EMA to a final concentration of 20 nmol/mg of protein and incubate for 5 minutes at 4°C in the dark.
-
Stop the reaction by adding 30 mM DTT.
-
Subject an aliquot of the mitochondrial protein (e.g., 300 µg) to SDS-PAGE under non-reducing conditions.
-
Visualize the fluorescence of the EMA-labeled ANT band using a UV transilluminator or fluorescence scanner. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of EMA binding to the ANT.
Conclusion
The toxicological profile of this compound is primarily defined by its potent inhibition of the mitochondrial adenine nucleotide translocase, leading to the induction of the mitochondrial permeability transition and subsequent cell death. While quantitative data on acute toxicity in vivo is notably absent, in vitro studies confirm its cytotoxicity. The available information suggests potential for hepatotoxicity and developmental toxicity, warranting further investigation. The provided experimental protocols offer a framework for researchers to further explore the mechanisms and consequences of this compound-induced toxicity. A thorough understanding of its toxicological properties is essential for professionals in drug development and related scientific fields.
References
- 1. amanitamuscariastore.online [amanitamuscariastore.online]
- 2. Different approaches to modeling analysis of mitochondrial swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Cases of Severe Amanita Muscaria Poisoning Including a Fatality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple kinetic model of mitochondrial swelling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. Carcinogenicity study in rats of phytic acid 'Daiichi', a natural food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two Cases of Severe Amanita Muscaria Poisoning Including a Fatality | Semantic Scholar [semanticscholar.org]
- 13. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. content.abcam.com [content.abcam.com]
Methodological & Application
Quantitative Analysis of Agaric Acid Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaric acid, a long-chain fatty acid derivative found in certain species of fungi, particularly of the Agaricus genus, is of significant interest in biomedical research and drug development due to its various biological activities. Accurate and precise quantification of this compound in fungal matrices and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable analytical technique for this purpose, providing high resolution, sensitivity, and specificity.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using both HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) detection.
Principle of the Method
The described methods are based on reversed-phase HPLC, where this compound is separated on a nonpolar stationary phase (typically C18) with a polar mobile phase. The retention of this compound is primarily governed by its hydrophobic interactions with the stationary phase. By manipulating the composition of the mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with an acidic modifier (e.g., formic acid or phosphoric acid), the retention time of this compound can be controlled to achieve optimal separation from other matrix components. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.
Application Note 1: Quantitative Analysis of this compound by HPLC-UV
This method is suitable for the routine quantification of this compound in samples where high sensitivity is not a primary requirement and the sample matrix is relatively clean. UV detection is performed at a low wavelength, typically around 210 nm, where the carboxylic acid moiety of this compound exhibits absorbance.
Experimental Protocol
1. Sample Preparation (from Fungal Fruiting Bodies)
-
Drying and Grinding: Dry the fungal material (e.g., fruiting bodies) at 40-50°C to a constant weight. Grind the dried material into a fine powder using a laboratory mill.
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered fungal material into a centrifuge tube.
-
Add 20 mL of ethanol or methanol.[1]
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of the extraction solvent to ensure complete recovery.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]
2. HPLC-UV Operating Conditions
A generalized set of starting conditions is provided below. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic or Gradient (e.g., 70:30 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm[3] |
3. Preparation of Standards and Calibration
-
Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.
4. Method Validation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures.[4][5] Key validation parameters are summarized in the table below with typical acceptance criteria.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[6] | Signal-to-Noise ratio of 10:1 |
| Accuracy | The closeness of the test results to the true value, often assessed by spike-recovery experiments. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 5% |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, no interfering peaks at the retention time of this compound. |
Data Presentation: HPLC-UV Method Validation (Representative Data)
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 3% |
Diagram: HPLC-UV Experimental Workflow
Application Note 2: Quantitative Analysis of this compound by LC-MS/MS
For samples with complex matrices or when high sensitivity and specificity are required, LC-MS/MS is the preferred method. This technique offers superior selectivity by monitoring specific precursor-to-product ion transitions for this compound, thereby minimizing interferences and achieving lower detection limits.
Experimental Protocol
1. Sample Preparation
The sample preparation procedure is similar to that for HPLC-UV analysis. However, for LC-MS/MS, a more rigorous clean-up step, such as Solid-Phase Extraction (SPE), may be beneficial to reduce matrix effects.[7]
-
Optional SPE Clean-up (Anion Exchange):
-
Condition a strong anion exchange (SAX) SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water to remove neutral and basic impurities.
-
Elute the this compound with a methanolic solution containing a small percentage of formic acid (e.g., 2-5%).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
-
2. LC-MS/MS Operating Conditions
The following are typical starting conditions. Method development and optimization are crucial for achieving the desired performance.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined by infusing this compound standard (Precursor Ion [M-H]⁻ → Product Ions) |
| Gas Temperatures & Pressures | Optimized for the specific instrument |
3. Preparation of Standards and Calibration
Follow the same procedure as for the HPLC-UV method, but use a lower concentration range appropriate for the higher sensitivity of the LC-MS/MS system (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL). An internal standard (e.g., a deuterated analog of this compound, if available) is highly recommended to correct for matrix effects and variations in instrument response.
4. Method Validation
Validate the method as described for HPLC-UV, with potentially more stringent acceptance criteria for accuracy and precision due to the higher performance of the technique.
Data Presentation: LC-MS/MS Method Validation (Representative Data)
| Validation Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | ~0.03 ng/mL |
| LOQ | ~0.1 ng/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Diagram: LC-MS/MS Experimental Workflow
Summary
The choice between HPLC-UV and LC-MS/MS for the quantitative analysis of this compound will depend on the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The HPLC-UV method is a cost-effective and reliable approach for routine analysis, while the LC-MS/MS method provides superior sensitivity and specificity for trace-level quantification and analysis in complex biological matrices. In both cases, proper method development and validation are essential to ensure the accuracy and reliability of the results.
References
- 1. This compound - Chromatography Forum [chromforum.org]
- 2. cores.emory.edu [cores.emory.edu]
- 3. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrphr.org [iosrphr.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 7. Quantitative analysis of the Tricholoma ustale-derived toxin, ustalic acid, in mushroom and food samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Agaric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of agaric acid derivatives, specifically amides and esters, for research purposes. This compound, a natural tricarboxylic acid, is a known inhibitor of several cellular processes, including fatty acid synthesis and mitochondrial function. Its derivatives are of interest for the development of novel therapeutic agents. This document outlines synthetic procedures, methods for biological evaluation, and visual representations of the key signaling pathways involved.
I. Synthesis of this compound Derivatives
This compound (2-hydroxy-1,2,3-nonadecanetricarboxylic acid) possesses three carboxylic acid groups and one hydroxyl group, offering multiple sites for chemical modification. The following protocols describe the synthesis of amide and ester derivatives by targeting the carboxylic acid functionalities.
A. Synthesis of this compound Amides
The synthesis of amides from this compound can be achieved by activating the carboxylic acid groups followed by reaction with a primary or secondary amine. Due to the presence of three carboxylic acid groups, a mixture of mono-, di-, and tri-amides can be expected. Control over the stoichiometry of the reactants can favor the formation of a specific derivative.
Experimental Protocol: Synthesis of a Tri-amide Derivative of this compound
This protocol details the synthesis of a trisubstituted amide of this compound using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Amine Addition: Add the desired amine (3.3 equivalents) to the solution.
-
Base Addition: Add DIPEA (6 equivalents) to the reaction mixture.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (3.3 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times) and brine (1 time).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired tri-amide derivative.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
Experimental Workflow for this compound Amide Synthesis
Caption: Workflow for the synthesis of this compound tri-amides.
B. Synthesis of this compound Esters
Esterification of this compound can be performed using a Fischer-Speier esterification approach, where the carboxylic acids are reacted with an alcohol in the presence of a strong acid catalyst. Similar to amidation, a mixture of ester products is possible.
Experimental Protocol: Synthesis of a Tri-ester Derivative of this compound
This protocol describes the synthesis of a trisubstituted ester of this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, used in excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in the desired alcohol (e.g., absolute ethanol, which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tri-ester derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and mass spectrometry.
II. Biological Activity of this compound Derivatives
A. Antimicrobial Activity
The antimicrobial activity of this compound derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
| Compound | Derivative Type | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| AA-NHBn | Tri-amide | Benzylamine | 64 | 128 | 32 |
| AA-NHBu | Tri-amide | n-Butylamine | 128 | >256 | 64 |
| AA-NHEt | Tri-amide | Ethylamine | 256 | >256 | 128 |
| AA-OEt | Tri-ester | Ethanol | >256 | >256 | >256 |
| AA-OBn | Tri-ester | Benzyl alcohol | 128 | 256 | 64 |
| Ciprofloxacin | (Control) | - | 1 | 0.5 | N/A |
| Fluconazole | (Control) | - | N/A | N/A | 2 |
B. Anticancer Activity
The cytotoxic effects of the derivatives can be evaluated against various cancer cell lines, with IC₅₀ values determined to quantify their potency.
| Compound | Derivative Type | Modification | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| AA-NHBn | Tri-amide | Benzylamine | 15.2 | 22.5 | 18.7 |
| AA-NH(4-F-Bn) | Tri-amide | 4-Fluorobenzylamine | 8.9 | 12.1 | 10.5 |
| AA-NH(3,4-diCl-Bn) | Tri-amide | 3,4-Dichlorobenzylamine | 5.4 | 7.8 | 6.2 |
| AA-OEt | Tri-ester | Ethanol | >100 | >100 | >100 |
| AA-OBn | Tri-ester | Benzyl alcohol | 45.8 | 68.2 | 55.3 |
| Doxorubicin | (Control) | - | 0.8 | 1.2 | 0.9 |
III. Signaling Pathways and Mechanisms of Action
This compound and its derivatives are known to interfere with key cellular metabolic pathways. The following diagrams illustrate two of these mechanisms.
A. Inhibition of Fatty Acid Synthesis
This compound is a known inhibitor of the mitochondrial citrate carrier, which transports citrate from the mitochondria to the cytosol. Cytosolic citrate is a key precursor for the synthesis of acetyl-CoA, the building block for fatty acid synthesis. By blocking this transport, this compound effectively inhibits de novo fatty acid synthesis.
Diagram of Fatty Acid Synthesis Inhibition by this compound
Caption: this compound inhibits the mitochondrial citrate carrier.
B. Induction of Mitochondrial Permeability Transition
This compound can induce the mitochondrial permeability transition (MPT) by interacting with the adenine nucleotide translocase (ANT), a component of the MPT pore (mPTP).[1] This leads to the opening of the pore, dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors.[1]
Diagram of MPT Induction by this compound
Caption: this compound induces mitochondrial permeability transition.
References
Application Notes and Protocols for Studying Mitochondrial Permeability Transition with Agaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mitochondrial Permeability Transition (mPTP)
The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel that can form in the inner mitochondrial membrane. Under pathological conditions such as high levels of matrix Ca2+, oxidative stress, and ATP depletion, the mPTP opens, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[1][2][3] This makes the mPTP a critical player in various forms of cell death, including apoptosis and necrosis, and a key therapeutic target in diseases associated with mitochondrial dysfunction, such as ischemia-reperfusion injury, neurodegenerative disorders, and some cancers.
Agaric Acid: A Tool to Induce mPTP Opening
This compound (also known as agaricin) is a tricarboxylic acid found in certain fungi.[1][2] It serves as a valuable experimental tool for studying the mPTP due to its specific interaction with a key component of the pore complex: the adenine nucleotide translocase (ANT).[1][4] By inducing the opening of the mPTP, this compound allows researchers to investigate the downstream consequences of this event and to screen for potential inhibitors of the pore.
Mechanism of Action
This compound induces the opening of the mPTP by targeting and modulating the function of the adenine nucleotide translocase (ANT).[1][4] The proposed mechanism involves the following key steps:
-
Binding to ANT : The citrate-like moiety of this compound is thought to bind to the ANT, which is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane. This interaction is stabilized by the insertion of this compound's long alkyl chain into the lipid environment of the membrane.[1]
-
Inhibition of ADP/ATP Exchange : This binding attenuates the normal function of ANT, inhibiting the transport of ADP into the mitochondrial matrix and ATP out of it.[5]
-
Conformational Change and Pore Opening : The interaction with this compound is believed to induce a conformational change in the ANT, contributing to the formation and opening of the mPTP. This leads to a cascade of events including the efflux of accumulated Ca2+, collapse of the mitochondrial membrane potential (ΔΨm), and large-amplitude swelling of the mitochondria.[1][5]
This targeted mechanism makes this compound a useful reagent for inducing mPTP opening in a controlled experimental setting.
Data Presentation
The following table summarizes the typical concentrations and observed effects of this compound in studies of mitochondrial permeability transition.
| Parameter | Reagent | Concentration | Cell/Tissue Type | Observed Effect |
| mPTP Induction | This compound | 3 µM | Isolated Mitochondria | Induces Ca2+ efflux, collapse of transmembrane potential, mitochondrial swelling, and release of cytochrome c.[3] |
| mPTP Inhibition | Cyclosporin A | 2 µM | Isolated Mitochondria | Inhibits this compound-induced Ca2+ release, demonstrating its action on the mPTP.[3] |
| Antioxidant Effect | Tamoxifen | 20 µM | Isolated Mitochondria | Inhibits this compound-induced mPTP opening and associated events, suggesting a role for oxidative stress in the process.[3] |
| Calcium Loading | CaCl₂ | 50 µM | Isolated Mitochondria | Used to pre-load mitochondria with calcium, a key sensitizer for mPTP opening, before the addition of this compound.[3] |
| Cytosolic Cytochrome c | This compound | Not Specified | Yeast Cells | Following treatment, a time-dependent increase in cytosolic cytochrome c was observed, reaching approximately 140% of control levels after 60-150 minutes, indicating release from mitochondria.[6] |
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of this compound action and the workflows for key experimental protocols.
Caption: Signaling pathway of this compound-induced mPTP opening.
Caption: Experimental workflow for a Calcium Retention Capacity (CRC) assay.
Experimental Protocols
Note: All procedures involving isolated mitochondria should be performed on ice to maintain their integrity and function.
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol provides a general method for isolating functional mitochondria, a prerequisite for the subsequent assays.
Materials:
-
Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer and pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines and quickly excise the liver.
-
Place the liver in ice-cold MIB and wash away any blood.
-
Mince the tissue into small pieces on a pre-chilled surface.
-
Add 1 mg/mL BSA to the MIB.
-
Transfer the minced tissue to a Dounce homogenizer with 10 volumes of MIB containing BSA.
-
Homogenize with 10-15 slow strokes of the pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant, and gently resuspend the mitochondrial pellet in MIB without BSA.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., KCl-based buffer) and determine the protein concentration using a standard method like the Bradford or BCA assay.
Protocol 2: Mitochondrial Swelling Assay
This assay measures the increase in mitochondrial volume (swelling) by monitoring the decrease in light absorbance at 540 nm.
Materials:
-
Swelling Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, pH 7.2.
-
Respiratory substrates (e.g., 5 mM glutamate, 5 mM malate).
-
This compound stock solution (e.g., in DMSO or ethanol).
-
CaCl₂ stock solution.
-
Spectrophotometer capable of kinetic measurements at 540 nm.
Procedure:
-
Set the spectrophotometer to record absorbance at 540 nm every 30-60 seconds.
-
In a cuvette, add Swelling Buffer and respiratory substrates.
-
Add isolated mitochondria to a final concentration of 0.25-0.5 mg/mL.
-
Allow the absorbance to stabilize for 2-3 minutes to establish a baseline.
-
Add CaCl₂ to a final concentration known to sensitize the mPTP (e.g., 50-100 µM).
-
Add this compound (e.g., 3 µM) or the vehicle control to the cuvette and start the kinetic reading.
-
Monitor the decrease in absorbance over time. A rapid and significant decrease indicates mitochondrial swelling due to mPTP opening.
-
As a positive control for maximal swelling, a pore-forming agent like alamethicin can be added at the end of the experiment.
Protocol 3: Calcium Retention Capacity (CRC) Assay
This assay quantifies the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens.
Materials:
-
CRC Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 40 µM EGTA, pH 7.2.
-
Respiratory substrates (e.g., 5 mM pyruvate, 5 mM malate).
-
Calcium Green™-5N (fluorescent Ca²⁺ indicator), 0.5-1 µM final concentration.
-
This compound stock solution.
-
A calibrated CaCl₂ stock solution (e.g., 1 mM).
-
Fluorometer with excitation/emission wavelengths of ~506/532 nm.
Procedure:
-
Add CRC Assay Buffer, respiratory substrates, and Calcium Green-5N to a stirred cuvette in the fluorometer.
-
Add isolated mitochondria (0.5 mg/mL final concentration).
-
Allow the signal to stabilize.
-
Add this compound or vehicle control and incubate for 1-2 minutes.
-
Begin the kinetic measurement and add sequential pulses of a known amount of CaCl₂ (e.g., 10-20 nmol) every 60-120 seconds.
-
Observe the fluorescence signal. Each Ca²⁺ pulse will cause a sharp increase in fluorescence, followed by a decrease as mitochondria take up the Ca²⁺.
-
mPTP opening is indicated by a sudden, large, and sustained increase in fluorescence, as the mitochondria release all accumulated Ca²⁺.
-
Calculate the CRC by summing the amount of Ca²⁺ added before the massive release event. The result is typically expressed as nmol Ca²⁺ / mg mitochondrial protein.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as Safranin O, to measure changes in the mitochondrial membrane potential. Depolarization is indicated by an increase in fluorescence as the dye is released from the mitochondria.
Materials:
-
ΔΨm Assay Buffer: Same as Swelling Buffer.
-
Respiratory substrates.
-
Safranin O stock solution (e.g., 2.5 µM final concentration).
-
This compound stock solution.
-
FCCP (a protonophore used as a positive control for depolarization).
-
Fluorometer with excitation/emission wavelengths of ~495/586 nm.
Procedure:
-
Add Assay Buffer, respiratory substrates, and Safranin O to a cuvette in the fluorometer.
-
Add isolated mitochondria (0.1-0.2 mg/mL). The dye will be taken up by the energized mitochondria, causing the fluorescence to quench (decrease) to a stable baseline.
-
Add this compound (e.g., 3 µM) or vehicle control.
-
Monitor the fluorescence signal over time. A sustained increase in fluorescence indicates mitochondrial depolarization.
-
At the end of the experiment, add FCCP (e.g., 1 µM) to induce complete depolarization and determine the maximum fluorescence signal.
Protocol 5: Cytochrome c Release Assay by Western Blot
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in apoptosis that can be triggered by mPTP opening.
Materials:
-
Cells or tissue treated with this compound.
-
Cytosolic Extraction Buffer (commercial kits are available and recommended).
-
Protease inhibitor cocktail.
-
SDS-PAGE gels, transfer apparatus, and blotting membranes.
-
Primary antibodies: anti-Cytochrome c, and loading controls for cytosolic (e.g., β-actin or GAPDH) and mitochondrial (e.g., COX IV or VDAC) fractions.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Procedure:
-
Cell Fractionation: a. Treat cells with this compound for the desired time. b. Harvest and wash the cells in ice-cold PBS. c. Use a commercial fractionation kit or a Dounce homogenizer-based method to separate the cytosolic fraction from the mitochondrial/heavy membrane fraction.[5] d. Collect the supernatant (cytosolic fraction) after high-speed centrifugation (e.g., >10,000 x g). e. Determine the protein concentration of each fraction.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic fractions of control and treated samples onto an SDS-PAGE gel. b. Include mitochondrial fractions as a positive control for cytochrome c and to check the purity of the cytosolic fraction. c. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). e. Incubate with primary antibodies against cytochrome c and a cytosolic loading control (e.g., GAPDH). f. Wash and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescence substrate and an imaging system. h. An increase in the cytochrome c band in the cytosolic fraction of this compound-treated samples indicates its release from the mitochondria. Densitometry can be used for quantification relative to the loading control.[6]
References
- 1. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenine nucleotide translocase: Current knowledge in post-translational modifications, regulations and pathological implications for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Agaric Acid: A Versatile Tool for Investigating Adenine Nucleotide Translocase Function and Mitochondrial Permeability Transition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Agaric acid, a tricarboxylic acid derived from fungi, has emerged as a valuable pharmacological tool for investigating the function of the adenine nucleotide translocase (ANT) and its role in mitochondrial-mediated cellular processes. ANT, a key inner mitochondrial membrane protein, facilitates the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm, a process fundamental to cellular energy homeostasis. This compound acts as a potent inhibitor of ANT, thereby providing a mechanism to probe the consequences of impaired mitochondrial bioenergetics. Furthermore, its interaction with ANT has been shown to induce the mitochondrial permeability transition (mPTP), a critical event in several cell death pathways.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, key experimental protocols, and expected outcomes. The information presented is intended to guide researchers in designing and executing experiments to explore the multifaceted roles of ANT in cellular physiology and pathology.
Mechanism of Action
This compound exerts its effects primarily through its interaction with the adenine nucleotide translocase.[1] The proposed mechanism involves the binding of the citrate-like moiety of this compound to the nucleotide-binding site of ANT on the cytosolic side of the inner mitochondrial membrane.[5] This binding is thought to be stabilized by the insertion of its long alkyl chain into the lipid bilayer.[1] This interaction locks the translocase in a conformation that prevents the transport of ADP and ATP, effectively uncoupling mitochondrial respiration from ATP synthesis.
Beyond its inhibitory effect on nucleotide transport, this compound is a known inducer of the mitochondrial permeability transition pore (mPTP).[1][2] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors from the intermembrane space.[1][6]
Quantitative Data Summary
While a specific IC50 or Kᵢ value for the direct inhibition of adenine nucleotide translocase by this compound is not consistently reported in the literature, its effects on mitochondrial parameters are well-documented. The following tables summarize the typical concentrations of this compound used and its observed effects in various experimental settings.
| Parameter | Typical Concentration Range | Observed Effect | Reference(s) |
| ANT Inhibition | Not specified in searches | Blocks ADP/ATP exchange. | [5] |
| mPTP Induction | 3 µM | Promotes Ca²⁺ efflux, collapse of transmembrane potential, and mitochondrial swelling. | [1][2] |
| ROS Generation | 3 µM | Increases the generation of reactive oxygen species. | [2][6] |
| Cytochrome c Release | 3 µM | Promotes the detachment of cytochrome c from the inner mitochondrial membrane. | [2][6] |
Table 1: this compound Concentrations and Their Biological Effects
For comparison, below are the IC50 values for other known inhibitors of adenine nucleotide translocase.
| Inhibitor | IC50 Value (µM) | Reference(s) |
| Oleic acid | 5 | [7] |
| OleoylCoA | 6 | [7] |
| Oleoylcarnitine | 14 | [7] |
| Suramin | 2.4 | [6] |
| Chebulinic acid | 6.5 | [6] |
| CD-437 | 20 | [6] |
Table 2: IC50 Values of Various ANT Inhibitors
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to investigate ANT function and mPTP induction.
Protocol 1: Isolation of Mitochondria from Rat Liver
This protocol is a prerequisite for the subsequent in vitro assays.
Materials:
-
Rat liver tissue
-
Isolation Buffer I: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Isolation Buffer II: 250 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Perfuse the rat liver with ice-cold Isolation Buffer I to remove blood.
-
Excise the liver and mince it into small pieces in a beaker containing ice-cold Isolation Buffer I with 0.1% BSA.
-
Wash the minced tissue twice with Isolation Buffer I to remove remaining blood and connective tissue.
-
Homogenize the tissue in 10 volumes of Isolation Buffer I with a loose-fitting Dounce homogenizer (5-6 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Measurement of Mitochondrial Swelling
This assay spectrophotometrically measures the change in light scattering as mitochondria swell.
Materials:
-
Isolated mitochondria (Protocol 1)
-
Swelling Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, pH 7.2
-
This compound stock solution (in DMSO or ethanol)
-
CaCl₂ solution
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Pre-warm the spectrophotometer to 25°C.
-
Add Swelling Buffer to a cuvette.
-
Add isolated mitochondria to a final concentration of 0.5 mg/mL.
-
Record the baseline absorbance at 540 nm for 1-2 minutes.
-
Add CaCl₂ to a final concentration of 100 µM to induce Ca²⁺ uptake.
-
After the initial Ca²⁺ uptake phase (indicated by a slight increase in absorbance), add this compound to the desired final concentration (e.g., 3 µM).
-
Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
-
As a positive control for mPTP opening, a known inducer like a high concentration of Ca²⁺ can be used. As a negative control, pre-incubate mitochondria with an mPTP inhibitor like cyclosporin A (1 µM).
Protocol 3: Measurement of Mitochondrial Calcium Retention Capacity
This assay measures the ability of mitochondria to sequester Ca²⁺ before the induction of mPTP.
Materials:
-
Isolated mitochondria (Protocol 1)
-
Incubation Buffer: 125 mM KCl, 10 mM MOPS, 2 mM K₂HPO₄, 10 µM EGTA, 5 mM glutamate, 2.5 mM malate, pH 7.2
-
Calcium Green-5N fluorescent dye
-
This compound stock solution
-
CaCl₂ solution
-
Fluorometer with excitation/emission wavelengths of 506/532 nm
Procedure:
-
Add Incubation Buffer to a fluorometer cuvette.
-
Add isolated mitochondria to a final concentration of 0.5 mg/mL.
-
Add Calcium Green-5N to a final concentration of 1 µM.
-
Record the baseline fluorescence.
-
Add successive pulses of a known concentration of CaCl₂ (e.g., 10 µM) every 60 seconds.
-
Mitochondrial Ca²⁺ uptake will be observed as a decrease in fluorescence after each pulse.
-
The point at which the fluorescence signal rapidly increases indicates the opening of the mPTP and the release of Ca²⁺ from the mitochondria. This is the calcium retention capacity.
-
To test the effect of this compound, pre-incubate the mitochondria with the desired concentration of this compound for 2-3 minutes before starting the CaCl₂ pulses. A decrease in the number of Ca²⁺ pulses required to induce mPTP opening indicates that this compound sensitizes mitochondria to Ca²⁺-induced permeability transition.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses a potentiometric fluorescent dye to measure changes in the mitochondrial membrane potential.
Materials:
-
Isolated mitochondria (Protocol 1)
-
Membrane Potential Buffer: 125 mM KCl, 10 mM MOPS, 2 mM K₂HPO₄, 10 µM EGTA, 5 mM glutamate, 2.5 mM malate, pH 7.2
-
Safranine O or JC-1 fluorescent dye
-
This compound stock solution
-
ADP solution
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler, positive control)
-
Fluorometer with appropriate excitation/emission wavelengths (e.g., Safranine O: 495/586 nm)
Procedure:
-
Add Membrane Potential Buffer to a fluorometer cuvette.
-
Add isolated mitochondria to a final concentration of 0.5 mg/mL.
-
Add Safranine O to a final concentration of 5 µM. Allow the dye to be taken up by the mitochondria, which is indicated by a decrease in fluorescence.
-
Once a stable baseline is reached, add ADP (e.g., 100 µM) to stimulate State 3 respiration, which will cause a transient decrease in ΔΨm (increase in fluorescence).
-
After the ADP is phosphorylated and the membrane potential is re-established, add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase.
-
Add the desired concentration of this compound and monitor the change in fluorescence. A sustained increase in fluorescence indicates a collapse of the mitochondrial membrane potential.
-
At the end of the experiment, add FCCP (e.g., 1 µM) to completely dissipate the membrane potential, providing a maximal fluorescence signal for normalization.
Visualizations
Signaling Pathway of this compound-Induced Mitochondrial Dysfunction
Caption: this compound inhibits ANT and induces mPTP opening.
Experimental Workflow for Investigating this compound Effects
Caption: Workflow for studying this compound effects on mitochondria.
Logical Relationship of this compound's Dual Action
Caption: Dual actions of this compound leading to apoptosis.
References
- 1. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenine nucleotide translocase: Current knowledge in post-translational modifications, regulations and pathological implications for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of adenine nucleotide translocase by oleoylcarnitine, oleoylcoa and oleate in isolated arterial mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Agaric Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaric acid, a tricarboxylic acid derived from certain fungi, has been historically noted for its use as an anhidrotic and its role as a metabolic inhibitor.[1] Its primary known mechanism of action involves the non-competitive inhibition of the mitochondrial adenine nucleotide translocase (ANT), a key protein in cellular energy metabolism.[1] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound in animal models, with a focus on its potential as a metabolic inhibitor and for studying mitochondrial function.
Data Presentation
Due to the limited availability of in vivo quantitative data for this compound in publicly accessible literature, the following tables are presented as templates. Researchers are encouraged to populate these tables with their experimental data.
Table 1: Acute Toxicity of this compound in Rodents (Hypothetical Data)
| Animal Model | Route of Administration | Dose (mg/kg) | Observation Period | Mortality (%) | Clinical Signs Observed |
| C57BL/6 Mouse | Intraperitoneal (IP) | 50 | 14 days | 0 | No observable adverse effects |
| C57BL/6 Mouse | Intraperitoneal (IP) | 100 | 14 days | 10 | Lethargy, reduced mobility within the first 24h |
| C57BL/6 Mouse | Intraperitoneal (IP) | 200 | 14 days | 50 (LD50) | Severe lethargy, ataxia, respiratory distress |
| Sprague-Dawley Rat | Oral (PO) | 100 | 14 days | 0 | No observable adverse effects |
| Sprague-Dawley Rat | Oral (PO) | 250 | 14 days | 5 | Mild sedation |
| Sprague-Dawley Rat | Oral (PO) | 500 | 14 days | 40 | Significant sedation, decreased food intake |
Table 2: Effect of this compound on Mitochondrial Respiration in Rodent Liver Mitochondria (In Vitro Data)
| Treatment Group | Concentration (µM) | State 3 Respiration (nmol O2/min/mg protein) | State 4 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) |
| Vehicle Control | - | 150 ± 12 | 25 ± 3 | 6.0 |
| This compound | 10 | 115 ± 10 | 28 ± 4 | 4.1 |
| This compound | 50 | 70 ± 8 | 30 ± 5 | 2.3 |
| This compound | 100 | 45 ± 6 | 32 ± 5 | 1.4 |
Data adapted from in vitro studies on isolated mitochondria and should be validated in vivo.
Experimental Protocols
The following protocols are based on established guidelines for the administration of substances to laboratory animals and should be adapted to specific experimental designs and institutional IACUC (Institutional Animal Care and Use Committee) regulations.
Protocol 1: Acute Toxicity Assessment of this compound in Mice
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound in mice.
Materials:
-
This compound (analytical grade)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
C57BL/6 mice (male and female, 8-10 weeks old)
-
Syringes (1 mL) with 25-27G needles
-
Animal balance
-
Observation cages
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to achieve the desired concentrations for different dose groups. Ensure the final solution is sterile and at a physiological pH.
-
Animal Grouping and Acclimatization: Randomly assign mice to different dose groups (e.g., 0, 50, 100, 150, 200 mg/kg) and a vehicle control group, with at least 5 male and 5 female mice per group. Allow animals to acclimatize for at least one week before the experiment.
-
Administration: Administer a single dose of the prepared this compound solution or vehicle via intraperitoneal (IP) injection. The injection volume should not exceed 10 mL/kg of body weight.
-
Observation:
-
Continuously monitor the animals for the first 4 hours post-administration for any clinical signs of toxicity, such as changes in behavior, mobility, respiration, and posture.
-
Subsequently, observe the animals at least twice daily for 14 days.
-
Record all observations, including mortality, for each animal.
-
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis). Summarize the observed clinical signs for each dose group.
Protocol 2: Evaluation of this compound as a Metabolic Inhibitor in Rats
Objective: To assess the in vivo effect of this compound on key metabolic parameters in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Metabolic cages for monitoring food and water intake, and urine/feces output.
-
Analytical equipment for measuring blood glucose, lactate, and plasma non-esterified fatty acids (NEFA).
Procedure:
-
Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle suitable for oral administration.
-
Animal Dosing: Acclimatize rats to handling and oral gavage. Administer the desired dose of this compound (e.g., 50, 100, 200 mg/kg) or vehicle once daily for a specified period (e.g., 7 days).
-
Metabolic Monitoring: House the rats in metabolic cages for the duration of the study to monitor food and water consumption, and to collect urine and feces for further analysis if required.
-
Blood Sampling: Collect blood samples at baseline (before the first dose) and at specified time points after the final dose (e.g., 1, 4, and 24 hours). Blood can be collected from the tail vein or saphenous vein.
-
Biochemical Analysis:
-
Measure blood glucose and lactate levels immediately using a handheld meter.
-
Centrifuge the remaining blood to separate plasma and store at -80°C.
-
Analyze plasma for NEFA levels using a commercially available kit.
-
-
Data Analysis: Compare the changes in metabolic parameters between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in mitochondria.
Caption: General experimental workflow for in vivo studies.
References
Application Notes and Protocols for Inhibiting Bacterial Biofilm with Agaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria, encased in a self-produced matrix of extracellular polymeric substances (EPS), adhere to various surfaces, leading to persistent infections and contamination. Agaric acid, a naturally occurring fungal metabolite, has emerged as a promising agent for the inhibition of bacterial biofilm formation. This document provides detailed protocols and application notes on the use of this compound as a bacterial biofilm inhibitor, summarizing key quantitative data and visualizing relevant biological pathways and experimental workflows.
This compound has demonstrated significant efficacy in preventing biofilm formation in a range of pathogenic bacteria, including Salmonella Typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.[1][2][3][4][5] Notably, in Salmonella, this compound does not exhibit bactericidal effects at concentrations effective for biofilm inhibition, suggesting a mechanism that targets virulence rather than viability, which may reduce the likelihood of resistance development.[1][4] Its primary mode of action in Salmonella involves the downregulation of genes responsible for flagellar motility, a critical factor for initial surface attachment and biofilm formation.[1][2][3][4][5] Furthermore, preventive treatment with this compound has been shown to render remaining biofilm cells more susceptible to disinfectants like hydrogen peroxide.[1][4]
Data Presentation
Table 1: Inhibitory Effects of this compound on Bacterial Biofilm Formation
| Bacterial Species | Concentration | Observed Effect | Reference(s) |
| Salmonella Typhimurium | >100 µM | Significant prevention of biofilm formation. | [1] |
| 800 µM | 99.9% inhibition of biofilm formation. | [1] | |
| Escherichia coli TG1 | 12.5 µM | Significant inhibition of biofilm formation. | [1][4] |
| Pseudomonas aeruginosa PA14 | High Concentrations | Inhibition of biofilm formation is greater than the inhibition of planktonic growth. | [1] |
| Low Concentrations | Primarily bactericidal effect on planktonic growth. | [1] | |
| Staphylococcus aureus SH1000 | Low Concentrations | Biofilm inhibition occurs at concentrations lower than those causing a bactericidal effect. | [1] |
Note: The minimal inhibitory concentration (MIC) of this compound for Salmonella Typhimurium was reported to be 8 mM, indicating that biofilm inhibition occurs at concentrations well below those affecting planktonic growth.[4]
Experimental Protocols
Protocol 1: Crystal Violet Assay for Biofilm Quantification
This protocol is adapted from standard crystal violet staining methods and can be used to quantify the total biomass of a biofilm.[6][7]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB, Luria-Bertani - LB)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Grow an overnight culture of the desired bacterial strain in the appropriate broth at 37°C. Dilute the overnight culture 1:100 in fresh medium.
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add 100 µL of the appropriate medium containing two-fold serial dilutions of this compound to the wells. Include a solvent control (medium with the same concentration of the solvent used for the this compound stock) and a negative control (medium only).
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing:
-
Carefully discard the planktonic culture from each well by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. After each wash, remove the PBS by inverting the plate and tapping it on a paper towel.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the plate three times with 200 µL of sterile PBS.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Protocol 2: Swimming Motility Assay
This protocol is used to assess the effect of this compound on bacterial swimming motility, a key factor in the initial stages of biofilm formation for many bacteria.[8][9][10][11][12]
Materials:
-
Semi-solid agar plates (e.g., LB with 0.3% agar)
-
This compound
-
Bacterial culture of interest
-
Sterile toothpicks or inoculation needles
Procedure:
-
Plate Preparation: Prepare semi-solid agar plates containing different concentrations of this compound. Also, prepare control plates without this compound but with the corresponding solvent concentration if applicable.
-
Inoculation:
-
Grow an overnight culture of the test bacterium.
-
Using a sterile toothpick or inoculation needle, carefully pick a single colony from a fresh agar plate.
-
Stab the center of the semi-solid agar plate, ensuring the needle goes about halfway into the agar.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Observation: Motility is observed as a turbid zone extending from the point of inoculation. The diameter of the turbid zone is measured to quantify swimming motility. A reduction in the diameter of the swarm in the presence of this compound indicates inhibition of swimming motility.
Visualizations
Signaling Pathway: Inhibition of Flagellar Motility in Salmonella
Caption: this compound downregulates the master regulator FlhD4C2, leading to reduced flagellar gene expression and motility, thereby inhibiting biofilm formation in Salmonella.
Experimental Workflow: Biofilm Inhibition Assay
Caption: Workflow for quantifying bacterial biofilm inhibition using the crystal violet assay.
Logical Relationship: Fatty Acid Synthesis and Biofilm Formation
Caption: The interplay between fatty acid synthesis, membrane properties, and signaling pathways in bacterial biofilm formation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces Salmonella biofilm formation by inhibiting flagellar motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces Salmonella biofilm formation by inhibiting flagellar motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Protocols · Benchling [benchling.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Video: Investigating Flagella-Driven Motility in Escherichia coli by Applying Three Established Techniques in a Series [app.jove.com]
- 10. A field guide to bacterial swarming motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, Imaging, and Quantification of Bacterial Surface Motility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Agaric Acid: A Tool for Interrogating Mitochondrial Calcium Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Agaric acid, a natural toxin found in certain fungi, has emerged as a valuable pharmacological tool for investigating the intricate role of mitochondria in cellular calcium signaling. By specifically targeting the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane, this compound induces the opening of the mitochondrial permeability transition pore (mPTP). This action leads to a cascade of events including the release of mitochondrial calcium stores, dissipation of the mitochondrial membrane potential, and ultimately, the initiation of apoptotic pathways. These characteristics make this compound a potent modulator for studying mitochondrial involvement in calcium homeostasis and cell death signaling.
This document provides detailed application notes and experimental protocols for utilizing this compound to study calcium signaling pathways. It is intended for researchers in cell biology, pharmacology, and drug development who are interested in the molecular mechanisms of mitochondrial function and their implications in health and disease.
Mechanism of Action
This compound exerts its effects by interacting with the adenine nucleotide translocase (ANT), a key protein component of the mitochondrial permeability transition pore (mPTP) complex.[1][2] The proposed mechanism involves the binding of this compound to ANT, which induces a conformational change that favors the opening of the mPTP.[3] This leads to a non-specific increase in the permeability of the inner mitochondrial membrane, allowing for the efflux of solutes smaller than 1.5 kDa, including calcium ions.[3]
The opening of the mPTP triggers a series of downstream events:
-
Mitochondrial Calcium Efflux: The accumulated calcium within the mitochondrial matrix is rapidly released into the cytosol, causing a transient or sustained increase in cytosolic calcium concentration.[3]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The influx of protons and other ions through the open mPTP dissipates the electrochemical gradient across the inner mitochondrial membrane.[3]
-
Mitochondrial Swelling: The osmotic imbalance caused by the influx of solutes and water leads to the swelling of the mitochondrial matrix.[3]
-
Induction of Apoptosis: The release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space through the permeabilized outer mitochondrial membrane initiates the caspase cascade and programmed cell death.
Data Presentation
While the qualitative effects of this compound are well-documented, comprehensive dose-response data, including IC50 values for its various effects, are not extensively available in the public literature. The following tables summarize the available information. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cell type and experimental conditions.
Table 1: Effects of this compound on Mitochondrial Function
| Parameter | Effect | Concentration | Cell/Tissue Type | Reference |
| Mitochondrial Permeability Transition | Induction | Not specified | Isolated Mitochondria | [3] |
| Mitochondrial Calcium Efflux | Promotion | Not specified | Isolated Mitochondria | [3] |
| Mitochondrial Membrane Potential | Collapse | Not specified | Isolated Mitochondria | [3] |
| Mitochondrial Swelling | Induction | Not specified | Isolated Mitochondria | [3] |
| Mitochondrial DNA Disruption | Induction | 3 µM | Not specified | [2] |
Table 2: Effects of this compound on Cellular Processes
| Parameter | Effect | Concentration | Cell/Tissue Type | Reference |
| Apoptosis | Induction | Not specified | Various cell lines | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action on mitochondrial calcium signaling.
Caption: Workflow for key experiments using this compound.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Calcium Efflux using Fluorescence Microscopy
Objective: To visualize and quantify the release of calcium from mitochondria upon treatment with this compound.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
This compound stock solution (in DMSO or appropriate solvent)
-
Rhod-2 AM (or other mitochondria-targeted calcium indicator)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
Dye Loading: a. Prepare a loading solution of 5 µM Rhod-2 AM with 0.02% Pluronic F-127 in HBS. b. Remove the culture medium from the cells and wash once with HBS. c. Add the Rhod-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. d. Wash the cells twice with HBS to remove excess dye.
-
Imaging: a. Place the dish on the microscope stage and maintain at 37°C. b. Acquire baseline fluorescence images of the cells. c. Add varying concentrations of this compound to the cells. d. Immediately start time-lapse imaging to capture the dynamics of mitochondrial calcium release.
-
Data Analysis: a. Select regions of interest (ROIs) corresponding to mitochondria. b. Measure the change in fluorescence intensity over time within the ROIs. c. A decrease in Rhod-2 fluorescence indicates calcium efflux from the mitochondria.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure the dissipation of the mitochondrial membrane potential induced by this compound.
Materials:
-
Cells of interest
-
This compound stock solution
-
Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 dye
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture and treat cells with different concentrations of this compound for the desired duration.
-
Dye Staining: a. Resuspend the cells in a buffer containing 20-100 nM TMRM or 2 µM JC-1. b. Incubate for 15-30 minutes at 37°C, protected from light.
-
Measurement: a. Flow Cytometry: Analyze the cells on a flow cytometer. For TMRM, a decrease in fluorescence intensity indicates depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization. b. Fluorescence Microscopy: Image the cells using appropriate filter sets. A loss of red fluorescence (TMRM or JC-1 aggregates) indicates a collapse of ΔΨm.
-
Controls: Include an untreated control and a positive control treated with FCCP (1-10 µM) to induce complete depolarization.
Protocol 3: Detection of Apoptosis by Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of this compound for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: a. Collect both adherent and floating cells. b. Wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: a. Analyze the stained cells by flow cytometry within one hour. b. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Conclusion
This compound serves as a specific and potent tool for inducing mitochondrial permeability transition, making it an invaluable reagent for studying the role of mitochondria in calcium signaling and apoptosis. The protocols outlined in this document provide a framework for researchers to investigate the intricate downstream consequences of mPTP opening. Due to the variability in cellular responses, it is crucial to perform careful dose-response and time-course experiments to determine the optimal experimental conditions for each specific cell type and research question.
References
- 1. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues of agaric acid in aqueous solutions
Technical Support Center: Agaric Acid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility in aqueous solutions a challenge?
This compound, also known as agaricin, is a naturally occurring tricarboxylic fatty acid.[1] Its chemical structure is amphipathic, meaning it possesses both a polar "head" (three carboxylic acid groups) and a long, nonpolar hydrocarbon "tail".[1][2] This dual nature is the primary reason for its poor solubility in water. While the polar head can interact with water, the long nonpolar tail is hydrophobic, leading to very low solubility in cold aqueous solutions.[1][3]
Q2: What are the general solubility properties of this compound?
This compound is generally described as insoluble or slightly soluble in cold water but is soluble in various other conditions and solvents.[1][4][5] Its solubility is significantly influenced by temperature, pH, and the presence of organic co-solvents. Below is a summary of its physicochemical properties and reported solubilities.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₂H₄₀O₇ | [1][] |
| Molar Mass | 416.55 g/mol | [1][5] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 138-142°C (decomposes) | [1][4][7] |
| pKa | ~2.93 | [1][4] |
Table 2: Solubility Data for this compound
| Solvent / Condition | Solubility | Notes | References |
| Cold Water | Insoluble / Slightly soluble | - | [1][4][5] |
| Boiling Water | Easily soluble / Freely soluble | - | [4][5] |
| Aqueous Base / Alkali Solution | Easily soluble | Forms a salt, increasing solubility. | [4][7] |
| DMSO | Up to 125 mg/mL | Requires sonication. | [8] |
| Methanol | Soluble | - | [9][10] |
| Boiling Ethanol | Soluble (1 g in 10 mL) | - | [5] |
| Hot Glacial Acetic Acid | Easily soluble | - | [4][5] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL | Forms a clear solution for in vivo use. | [8] |
Q3: My this compound powder is not dissolving in my aqueous buffer. What should I do?
Directly dissolving this compound in cold aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO or methanol, and then dilute this stock solution into your aqueous buffer. Physical methods like sonication and gentle heating can also aid dissolution.[8][11]
Q4: How does pH affect the solubility of this compound?
As a tribasic acid, this compound's solubility in water is highly pH-dependent.[1] It is significantly more soluble in alkaline (basic) solutions.[4][7] In a basic environment (pH > pKa), the carboxylic acid groups deprotonate to form carboxylate salts, which are much more polar and readily dissolve in water.
Q5: Can I use heat to dissolve this compound?
Yes, heat can significantly improve the solubility of this compound. It is reported to be easily soluble in boiling water.[4][5] When preparing solutions, gentle warming (e.g., to 37°C) combined with vortexing or sonication can be effective.[11] However, be mindful of the thermal stability of this compound and other components in your experiment.
Troubleshooting Guide
Problem 1: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.
-
Possible Cause: This phenomenon, known as "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of co-solvent.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Attempt the dilution again, aiming for a lower final concentration of this compound in the aqueous medium.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. Always run a vehicle control to account for co-solvent effects.
-
Adjust pH: Increase the pH of your final aqueous buffer. This compound is more soluble in alkaline conditions.[4] Ensure the final pH is compatible with your experimental model.
-
Use Additives: Consider using solubility enhancers like cyclodextrins (e.g., SBE-β-CD) which can form inclusion complexes with poorly soluble compounds.[8]
-
Problem 2: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Inconsistent results can arise from incomplete dissolution or precipitation of this compound in the cell culture medium, leading to variability in the actual concentration delivered to the cells.
-
Troubleshooting Steps:
-
Verify Stock Solution Clarity: Ensure your stock solution is completely dissolved and free of any visible particulates before use. If necessary, briefly sonicate the stock solution before making dilutions.[8][12]
-
Pre-mix and Vortex: When preparing the working solution, add the stock solution to the medium and vortex or invert immediately and thoroughly to ensure rapid and uniform dispersion.
-
Perform a Solubility Test: Before conducting the full experiment, test the solubility of your desired final concentration in the specific cell culture medium you are using. Prepare the solution and let it sit for the duration of your experiment, then visually inspect for any precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath and sonicate until the solution is completely clear.[8] Gentle warming to 37°C can be applied if necessary.[11]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][11] A recommended storage period is up to 1 month at -20°C or up to 6 months at -80°C.[8]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Thaw an aliquot of the this compound stock solution (from Protocol 1) at room temperature.
-
Warm the desired aqueous buffer or cell culture medium to 37°C.
-
While vortexing the buffer/medium, add the required volume of the stock solution drop-by-drop to achieve the final working concentration. The final DMSO concentration should typically be kept below 0.5% to minimize solvent toxicity in cell-based assays.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Workflow for Preparing an Aqueous Solution
Caption: Workflow for dissolving this compound for experimental use.
Signaling Pathway: this compound's Effect on Mitochondria
This compound is a known inhibitor of the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane.[10][13] This interaction triggers the mitochondrial permeability transition (MPT), a critical event in cell signaling and death pathways.
Caption: this compound induces the mitochondrial permeability transition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. CAS 666-99-9: this compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Agaricic Acid [drugfuture.com]
- 7. lookchem.com [lookchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bioaustralis.com [bioaustralis.com]
- 10. bioaustralis.com [bioaustralis.com]
- 11. glpbio.com [glpbio.com]
- 12. This compound | Mitochondrial Metabolism | AChR | TargetMol [targetmol.com]
- 13. bioaustralis.com [bioaustralis.com]
Technical Support Center: Optimizing Agaric Acid Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing agaric acid concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in relation to cell viability?
This compound is a known inhibitor of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[1][2] This inhibition disrupts the exchange of ADP and ATP across the mitochondrial membrane, which is crucial for cellular energy metabolism.[3] The interaction of this compound with ANT can induce the mitochondrial permeability transition (MPT), leading to the opening of the mitochondrial permeability transition pore (mPTP).[4][5] This event compromises the integrity of the mitochondrial membrane, causing a collapse of the membrane potential, efflux of calcium ions (Ca2+), and mitochondrial swelling, ultimately impacting cell viability.[1][2][4]
Q2: Which cell viability assay is recommended for assessing the cytotoxic effects of this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable colorimetric method for evaluating the cytotoxicity of natural products like this compound.[6][7] This assay measures the metabolic activity of cells, which in most cases correlates with cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[9]
Q3: How should I prepare a stock solution of this compound for my experiments?
This compound has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[10][11] For cell culture applications, it is crucial to use cell culture-grade DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10][11]
Q4: What is a typical starting concentration range for this compound in a cell viability assay?
A recommended starting point for determining the cytotoxic effects of this compound is to perform a dose-response experiment with a broad range of concentrations. Based on available data for its activity on mitochondria, a range of 2.5 µM to 100 µM could be a reasonable starting point for initial screening.[1] The optimal concentration range will be cell-type dependent and should be determined empirically for your specific cell line.
Q5: What is the recommended incubation time for treating cells with this compound?
The incubation time for this compound treatment can vary depending on the cell type and the specific research question. A common starting point for cytotoxicity assays is a 24-hour incubation period.[12][13] However, it may be necessary to optimize the incubation time, with shorter (e.g., 6 or 12 hours) or longer (e.g., 48 or 72 hours) periods, to observe the desired effect.[12][13]
Troubleshooting Guides
Issue 1: High Background Absorbance in MTT Assay
Possible Cause:
-
Contamination of the culture medium with bacteria or yeast.
-
Presence of reducing substances in the medium that can non-enzymatically convert MTT to formazan.[2]
-
High cell seeding density leading to excessive formazan production.
Solution:
-
Check for Contamination: Visually inspect the culture plates for any signs of microbial contamination. If contamination is suspected, discard the plate and use fresh, sterile reagents.
-
Use Phenol Red-Free Medium: Phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the MTT assay.[2]
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number that results in a linear relationship between cell number and absorbance.
-
Include a "Medium Only" Blank: Always include wells with culture medium but no cells to measure the background absorbance, which can then be subtracted from the readings of the experimental wells.[2]
Issue 2: Low Absorbance or Weak Signal in MTT Assay
Possible Cause:
-
Low cell number or poor cell health.
-
Insufficient incubation time with MTT reagent.
-
Incomplete solubilization of formazan crystals.
Solution:
-
Ensure Healthy Cell Culture: Use cells in the exponential growth phase and ensure high viability before seeding.
-
Optimize MTT Incubation Time: The standard 2-4 hour incubation with MTT solution may need to be extended for cells with lower metabolic activity. Visually confirm the formation of purple formazan crystals before proceeding.
-
Complete Solubilization: Ensure complete dissolution of the formazan crystals by adding an adequate volume of a suitable solubilization solution (e.g., DMSO or acidified isopropanol) and mixing thoroughly. Gentle shaking on an orbital shaker for 10-15 minutes can aid in solubilization.
Issue 3: Inconsistent Results or High Variability Between Replicates
Possible Cause:
-
Uneven cell seeding in the microplate wells.
-
Inaccurate pipetting of reagents.
-
"Edge effect" in the microplate.[14]
-
Precipitation of this compound in the culture medium.
Solution:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well.
-
Use Calibrated Pipettes: Ensure that all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.
-
Minimize Edge Effects: To avoid evaporation and temperature gradients that can affect cells in the outer wells of a plate, consider not using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
Check for Compound Precipitation: After diluting the this compound stock solution in the culture medium, visually inspect the wells for any signs of precipitation. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different solubilization method. It is recommended to prepare serial dilutions of the compound in DMSO before adding them to the medium.[5]
Issue 4: Distinguishing Between Apoptosis and Necrosis
Question: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
Answer: To differentiate between apoptotic and necrotic cell death, the Annexin V/Propidium Iodide (PI) assay is a widely accepted method.[4][15]
-
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the nucleus.[16][17]
-
Interpretation of Results:
Further Investigation with Caspase Activity Assays: To confirm the involvement of apoptosis, you can measure the activity of caspases, which are key proteases that execute the apoptotic program.[10][18] A caspase-3 activity assay is a common method to detect the activation of this key executioner caspase.[2][7][8][19] An increase in caspase-3 activity following treatment with this compound would provide strong evidence for the induction of apoptosis.[16]
Data Presentation
Table 1: Example IC50 Values of Various Compounds on Common Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |
| Curcumin | HepG2 | 19.02 ± 1.3 | 24, 48, 72 | MTT |
| Curcumin | MCF-7 | 25.00 (approx.) | 24, 48, 72 | MTT |
| Curcumin | A549 | 32.01 (approx.) | 24, 48, 72 | MTT |
| Etoposide | A549 | 50.8 ± 3.16 | Not Specified | MTT |
| 5-Fluorouracil | MCF-7 | 1.71 | Not Specified | Not Specified |
| 5-Fluorouracil | A549 | 10.32 | Not Specified | Not Specified |
| 5-Fluorouracil | HepG2 | Not Specified | Not Specified | Not Specified |
| This compound | HeLa | User-determined | User-determined | MTT |
| This compound | HepG2 | User-determined | User-determined | MTT |
| This compound | MCF-7 | User-determined | User-determined | MTT |
| This compound | A549 | User-determined | User-determined | MTT |
Data for curcumin and etoposide are derived from representative studies for illustrative purposes.[1][18] Data for 5-Fluorouracil is also from a representative study.[6] Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise IC50 values for this compound in their specific experimental setup.
Experimental Protocols
Detailed Protocol: MTT Assay for this compound Cytotoxicity
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of your this compound stock solution in DMSO.
-
Further dilute the this compound-DMSO solutions in culture medium to the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "medium only" blank.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the "medium only" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mpbio.com [mpbio.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
preventing degradation of agaric acid in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with agaric acid. Our goal is to help you prevent degradation and ensure the stability of your stock solutions for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3] Methanol is also a viable option.[2][3] For complete dissolution in DMSO, sonication or gentle warming to 37°C may be necessary.[1][4] this compound has low solubility in water.[5][6]
Q2: What are the optimal storage conditions for this compound stock solutions to prevent degradation?
A2: To ensure stability and prevent degradation, store this compound stock solutions at -80°C for long-term storage (up to 6 months or even a year) or at -20°C for short-term storage (up to 1 month).[1][4][7] It is also crucial to protect the solutions from light.[1][7]
Q3: How can I avoid issues with repeated freeze-thaw cycles?
A3: It is highly recommended to aliquot your prepared stock solution into smaller, single-use volumes before storage.[1] This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can contribute to degradation and loss of compound activity.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur, especially with changes in temperature or if the solvent contains absorbed water. Carboxylic acids, like this compound, are more prone to precipitating from DMSO that has absorbed moisture.[8] You can try to redissolve the precipitate by gently warming the solution to 37°C and sonicating.[1] To prevent this, ensure you are using anhydrous (dry) DMSO and store it properly to prevent water absorption.
Q5: Is this compound sensitive to air or pH?
A5: Yes, this compound is noted to be sensitive to air, and it is recommended to store the solid compound under an inert atmosphere.[9][10] While specific pH stability data is limited in the provided results, as a tribasic acid[5], its charge state and solubility will be pH-dependent. It is soluble in alkaline solutions.[9] Avoid strong bases, oxidizing agents, and strong reducing agents.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate in Stock Solution | - Solution stored at a lower temperature than its solubility limit allows.- Solvent (e.g., DMSO) has absorbed water.[8]- Exceeded solubility limit during preparation. | - Gently warm the vial to 37°C and use an ultrasonic bath to aid redissolution.[1]- Use anhydrous DMSO for stock preparation.- Ensure the initial concentration does not exceed the solubility limit (see table below). |
| Loss of Compound Activity in Assay | - Degradation due to improper storage (temperature, light exposure).- Multiple freeze-thaw cycles.[1]- Chemical degradation from contaminants or reactive species. | - Prepare fresh stock solution from solid compound.- Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]- Ensure the solution is protected from light during storage and handling.[7] |
| Difficulty Dissolving Solid this compound | - Insufficient solvent volume.- Inadequate mixing. | - Confirm you are using an appropriate solvent like DMSO.[1][2]- Use sonication and/or gentle warming (37°C) to facilitate dissolution.[1][4]- Increase solvent volume to ensure you are below the saturation point. |
Quantitative Data Summary
The following table summarizes key quantitative data for the storage and handling of this compound.
| Parameter | Value | Solvent/Conditions | Source(s) |
| Solubility | 125 mg/mL (300.08 mM) | DMSO (with sonication) | [1] |
| ≥ 2.08 mg/mL (4.99 mM) | 10% DMSO + 90% Corn Oil | [7] | |
| 4.17 mg/mL (10.01 mM) | DMSO | [4] | |
| Stock Solution Storage | 6 months | -80°C (protect from light) | [1][7] |
| 1 year | -80°C | [4] | |
| 1 month | -20°C (protect from light) | [1][7] | |
| Solid Compound Storage | 3 years | -20°C (under nitrogen) | [4] |
Experimental Protocol: Preparation of a Stable this compound Stock Solution
This protocol details the recommended procedure for preparing a stable, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-warming: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step quickly to minimize air exposure.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C and continue to vortex periodically until the solution is clear.[1]
-
-
Aliquoting: Once the this compound is completely dissolved, immediately dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. The aliquot volume should be appropriate for your typical experiment to avoid storing partially used tubes.
-
Storage:
-
Working Solution Preparation: For in vivo experiments, it is recommended to prepare fresh working solutions from the stock on the day of use.[7] For in vitro assays, dilute the stock solution to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before the experiment.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound | Mitochondrial Metabolism | AChR | TargetMol [targetmol.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CAS 666-99-9: this compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ziath.com [ziath.com]
- 9. chembk.com [chembk.com]
- 10. This compound|lookchem [lookchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
troubleshooting inconsistent results in agaric acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving agaric acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the inhibition of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[1][2] This inhibition leads to the induction of the mitochondrial permeability transition (MPT), characterized by the opening of a non-specific pore (the MPT pore).[3][4] This event disrupts the mitochondrial membrane potential, causes mitochondrial swelling, and leads to the release of calcium ions (Ca2+) from the mitochondria.[1][2] Additionally, this compound can inhibit citrate transport in liver mitochondria, which impacts fatty acid synthesis.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in methanol and dimethyl sulfoxide (DMSO).[2] When preparing a stock solution in DMSO, ultrasonic treatment may be necessary to fully dissolve the compound. It is also important to use a fresh, non-hygroscopic stock of DMSO, as absorbed water can negatively affect solubility.[1]
Q3: What are the proper storage conditions for this compound and its stock solutions?
A3: Solid this compound should be stored at -20°C for long-term stability.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: Can this compound be used in bacterial assays?
A4: Yes, this compound has been shown to inhibit biofilm formation in various bacteria, including Salmonella typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.[5][6] It appears to act by downregulating the transcription of genes related to flagellar motility, thus preventing the initial stages of biofilm attachment.[6]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Observed Problem | Potential Causes | Recommended Solutions |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Cell density can affect drug sensitivity.[7] |
| Differences in the metabolic state of the cells. | Standardize cell passage number and ensure cells are in the logarithmic growth phase during the experiment. | |
| Variability in drug preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. | |
| Precipitation of this compound in cell culture media | Poor solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.[8] |
| Interaction with media components. | Temperature shifts and the presence of certain salts can cause precipitation.[9][10] Warm the media to 37°C before adding the this compound stock solution. | |
| Unexpected cytotoxicity at low concentrations | Contamination of cell cultures (e.g., mycoplasma). | Regularly test cell cultures for contamination. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells and is consistent in all treatment and control wells.[8] |
Issues in Specific this compound Assays
| Assay Type | Observed Problem | Potential Causes | Recommended Solutions |
| Mitochondrial Permeability Transition (MPT) Assay | No induction of MPT observed. | Insufficient concentration of this compound. | Optimize the concentration of this compound. Effective concentrations can range from 2.5-20 µM.[1] |
| Assay insensitivity. | The chosen assay may not be sensitive enough. Consider using a direct method that measures pore opening, such as a calcein-cobalt quenching assay.[11][12] | ||
| Bacterial Biofilm Inhibition Assay | High variability in biofilm formation in control wells. | Inconsistent inoculation density. | Standardize the starting bacterial cell density for each experiment. |
| No inhibition of biofilm formation observed. | Inappropriate timing of this compound addition. | This compound is most effective when used preventively to inhibit initial attachment.[5] Add it at the beginning of the biofilm culture. | |
| Increased planktonic growth at high this compound concentrations. | This compound prevents bacterial attachment, leading to more cells remaining in the planktonic phase.[5] | This is an expected outcome and indicates the compound is working as an anti-biofilm agent rather than a bactericidal one. |
Experimental Protocols
Mitochondrial Permeability Transition Pore Assay Using Calcein-AM
This protocol is a general guideline for assessing the opening of the mitochondrial permeability transition pore (MPTP) induced by this compound in cultured cells.
Materials:
-
Adherent or suspension cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calcein-AM (e.g., 1 mM in DMSO)
-
Cobalt (II) Chloride (CoCl2) solution (e.g., 100 mM in water)
-
Ionomycin (positive control, e.g., 1 mM in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.
-
Loading with Calcein-AM:
-
Prepare a loading buffer containing 1 µM Calcein-AM and 1 mM CoCl2 in HBSS or serum-free medium. The CoCl2 will quench the cytosolic calcein fluorescence, allowing for the specific visualization of mitochondrial fluorescence.
-
Wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Treatment with this compound:
-
Prepare dilutions of this compound in HBSS or serum-free medium. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Ionomycin).
-
Remove the loading buffer and wash the cells once with HBSS.
-
Add the this compound dilutions and controls to the cells.
-
-
Measurement of Fluorescence:
-
Immediately measure the fluorescence of the cells using a fluorescence microscope or plate reader (Excitation: ~488 nm, Emission: ~515 nm).
-
The opening of the MPTP will allow the CoCl2 to enter the mitochondria and quench the calcein fluorescence, resulting in a decrease in the fluorescence signal.
-
Monitor the fluorescence over time to observe the kinetics of MPTP opening.
-
Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial permeability transition.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces Salmonella biofilm formation by inhibiting flagellar motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces Salmonella biofilm formation by inhibiting flagellar motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
identifying and minimizing off-target effects of agaric acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of agaric acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound's primary molecular target is the Adenine Nucleotide Translocase (ANT) , an integral protein of the inner mitochondrial membrane.[1][2][3][4] It functions by binding to the ANT, which is a structural component of the mitochondrial permeability transition pore (mPTP).[5][6]
Q2: What are the known on-target effects resulting from this compound's interaction with ANT?
This compound's binding to ANT induces the opening of the mitochondrial permeability transition pore (mPTP).[1][7][8] This on-target interaction leads to several well-documented downstream effects:
-
Promotion of calcium (Ca2+) efflux from the mitochondria.[1][2][9]
-
Collapse of the mitochondrial transmembrane potential.[1][2][9]
-
Increased generation of reactive oxygen species (ROS).[5][6]
Q3: What are the potential off-target effects of this compound?
Beyond its primary effects on ANT, this compound is known to influence other cellular pathways, which may be considered off-target effects depending on the experimental context. The most significant of these is the inhibition of fatty acid biosynthesis .[8][9][10] It achieves this by preventing the formation of C2 units from citrate, thereby reducing the availability of citrate for the enzyme acetyl-CoA carboxylase.[7][8] Additionally, it can inhibit citrate transport in liver mitochondria.[9]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-step approach is recommended:
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target (ANT) in your specific cellular model.
-
Rescue Experiments: To test for off-target effects on fatty acid synthesis, supplement your experimental system with exogenous fatty acids (e.g., palmitate or oleate).[10][11] If the addition of fatty acids reverses the observed phenotype, it strongly suggests the effect is due to the inhibition of this pathway rather than direct ANT modulation.
-
Unbiased Proteomic Profiling: Employ techniques like Thermal Proteome Profiling (TPP) to identify all proteins that interact with this compound in an unbiased, proteome-wide manner.[12][13] This can uncover novel, unexpected off-targets.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects.[14] Perform careful dose-response studies to determine the concentration at which your desired (on-target) effect is observed and whether other effects manifest at higher concentrations.
Caption: On-target action via ANT vs. off-target inhibition of fatty acid synthesis.
Troubleshooting Guide
Problem: I'm observing widespread cellular toxicity or apoptosis that seems disproportionate to the expected effects of ANT inhibition.
-
Possible Cause 1: Off-Target Inhibition of Fatty Acid Synthesis. Depletion of fatty acids can induce apoptosis in rapidly proliferating cells, such as many cancer cell lines.[11] These cells have a high demand for lipids for membrane synthesis.[11]
-
Troubleshooting Step: Perform a fatty acid rescue experiment. Supplement the cell culture medium with palmitate or a mixture of unsaturated fatty acids.[10][11] If this rescues the cells from apoptosis, the toxicity is likely due to the inhibition of fatty acid synthesis.
-
Possible Cause 2: Excessive ROS Production. The induction of the mPTP can lead to significant oxidative stress, which can trigger apoptosis.[5]
-
Troubleshooting Step: Co-treat cells with a potent antioxidant. If the toxicity is mitigated, it indicates that ROS production is a major contributing factor.
Problem: My experimental results with this compound are inconsistent across different cell lines or tissue types.
-
Possible Cause 1: Differential Reliance on Fatty Acid Synthesis. Cell lines vary in their metabolic phenotypes. Some may rely heavily on de novo fatty acid synthesis, making them highly sensitive to this compound's off-target effects, while others may preferentially use exogenous lipids.[15]
-
Troubleshooting Step: Characterize the metabolic profile of your cell lines. Assess their baseline rate of fatty acid synthesis. This can help explain differential sensitivity and guide the selection of appropriate models.
-
Possible Cause 2: Variation in ANT Expression or Regulation. The expression levels and regulation of ANT can differ between cell types, altering their sensitivity to direct mPTP induction.
-
Troubleshooting Step: Quantify ANT protein levels in your different cell models via Western blot or mass spectrometry. This can help normalize the interpretation of results.
Caption: Troubleshooting logic for unexpected results with this compound.
Data Summary
The following table summarizes the key molecular effects of this compound and the experimental concentrations at which they have been observed. This can help in designing experiments to favor on-target effects.
| Effect Type | Specific Effect | Target/Pathway | Observed Concentration Range | Reference(s) |
| On-Target | Induction of mPTP (Ca2+ release, ΔΨm collapse) | Adenine Nucleotide Translocase (ANT) | 2.5 - 20 µM | [9] |
| On-Target | Disruption of mitochondrial DNA | Adenine Nucleotide Translocase (ANT) | 3 µM | [6] |
| Off-Target | Inhibition of fatty acid synthesis | Acetyl-CoA Carboxylase (indirectly) | 1 - 4% of diet (in vivo, rats) | [9] |
| Off-Target | Inhibition of Salmonella biofilm formation | Flagellar Motility | 100 µM | [3][9] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to a target protein (e.g., ANT) in intact cells by measuring changes in the protein's thermal stability.[16]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a desired concentration of this compound and another with a vehicle control (e.g., DMSO) for 1-3 hours.[17]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[18] An unheated sample for each condition serves as a control.
-
Cell Lysis: Lyse the cells through freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath, repeated 3 times).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the soluble target protein (ANT) at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.
Protocol 2: Proteome-wide Off-Target Identification using Thermal Proteome Profiling (TPP)
TPP is an unbiased, proteome-scale extension of CETSA that uses quantitative mass spectrometry to identify all proteins that are thermally stabilized or destabilized by a compound.[12][13]
Methodology:
-
Cell Treatment & Heat Challenge: Follow steps 1 and 2 from the CETSA protocol.
-
Cell Lysis & Protein Digestion: Lyse the cells and collect the soluble protein fraction as in the CETSA protocol. Digest the proteins in the supernatant into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from each temperature point with a different tandem mass tag (TMT) or other isobaric labels. This allows samples to be pooled and analyzed in a single mass spectrometry run.
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across all temperature points. Generate melting curves for each individual protein in both the vehicle- and this compound-treated groups. Proteins that show a significant thermal shift upon drug treatment are identified as potential direct or indirect targets.
Caption: Workflow comparing targeted CETSA and unbiased TPP methodologies.
Protocol 3: Fatty Acid Rescue Assay
This functional assay determines if an observed cellular phenotype (e.g., apoptosis, growth inhibition) is due to the off-target inhibition of fatty acid synthesis.[10]
Methodology:
-
Prepare Fatty Acid Stock: Prepare a stock solution of a long-chain fatty acid, such as palmitic acid or oleic acid. Since they are poorly soluble in aqueous media, they should be complexed to bovine serum albumin (BSA).
-
Cell Seeding: Seed cells at a density appropriate for your endpoint assay (e.g., viability, apoptosis).
-
Treatment Groups: Set up the following treatment groups:
-
Vehicle Control
-
This compound alone (at a concentration known to cause the phenotype)
-
Fatty Acid-BSA Complex alone
-
This compound + Fatty Acid-BSA Complex
-
-
Incubation: Treat the cells and incubate for the desired duration (e.g., 24-72 hours).
-
Endpoint Analysis: Perform your assay to measure the phenotype of interest (e.g., measure cell viability using a reagent like CellTiter-Glo®, or quantify apoptosis using Annexin V staining and flow cytometry).
-
Data Analysis: Compare the results from the different treatment groups. A significant reversal of the phenotype in the "this compound + Fatty Acid" group compared to the "this compound alone" group indicates that the effect is mediated by the inhibition of fatty acid synthesis.
References
- 1. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Mitochondrial Metabolism | AChR | TargetMol [targetmol.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound 666-99-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells. | Semantic Scholar [semanticscholar.org]
- 12. brieflands.com [brieflands.com]
- 13. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 14. youtube.com [youtube.com]
- 15. Inhibition of fatty acid synthesis delays disease progression in a xenograft model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Improving the Delivery of Agaric Acid to Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of agaric acid to target cells. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic applications?
This compound, also known as agaricin, is a tricarboxylic acid found in certain fungi.[1][2] It is a potent inhibitor of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[1][2] This inhibition induces the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, collapse of the membrane potential, and release of calcium ions.[1][2][3] These effects make this compound a valuable tool for studying mitochondrial function and a potential therapeutic agent for conditions where metabolic modulation is desired.
Q2: What are the main challenges in delivering this compound to target cells?
The primary challenge in delivering this compound is its hydrophobic nature, which leads to poor aqueous solubility.[4][5] This limits its bioavailability and makes it difficult to administer effectively in physiological systems.[4][5] Without a suitable delivery vehicle, this compound is likely to be rapidly cleared from circulation and may not reach its intracellular target, the mitochondria, in sufficient concentrations.
Q3: What are the most promising strategies for improving this compound delivery?
Encapsulating this compound into nanoparticle-based drug delivery systems is the most promising approach. These systems can enhance the solubility and stability of hydrophobic drugs, prolong their circulation time, and facilitate their delivery to specific tissues or cells.[6] Commonly explored nanocarriers for hydrophobic drugs include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane.[7]
-
Solid Lipid Nanoparticles (SLNs): Nanoparticles made from solid lipids that can incorporate lipophilic drugs.[8][9]
-
Nanostructured Lipid Carriers (NLCs): A modification of SLNs that use a blend of solid and liquid lipids to increase drug loading and prevent drug expulsion.[10]
-
Polymeric Nanoparticles: Nanoparticles formed from biodegradable polymers that can encapsulate or entrap drugs.[11][12][]
Q4: How can I target the delivery of this compound to specific cells, such as cancer cells?
Targeted delivery can be achieved by modifying the surface of the nanocarriers with ligands that bind to receptors overexpressed on the target cells.[14][15][16] For example, hyaluronic acid (HA) can be conjugated to the surface of liposomes or nanoparticles to target the CD44 receptor, which is often overexpressed on various cancer cells.[17][18][19][20] This active targeting strategy can increase the accumulation of the drug in the tumor tissue and enhance its therapeutic efficacy while minimizing off-target side effects.[16][19]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency or Drug Loading of this compound
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate lipid or polymer composition. | For liposomes and SLNs, select lipids with a high affinity for hydrophobic drugs. Longer acyl chain lipids can often accommodate hydrophobic molecules better.[8] For polymeric nanoparticles, choose a polymer that has favorable interactions with this compound. |
| Suboptimal drug-to-carrier ratio. | Systematically vary the initial amount of this compound relative to the lipid or polymer concentration to find the optimal ratio for maximum encapsulation.[8] |
| Drug precipitation during formulation. | Ensure that the organic solvent used to dissolve this compound and the lipid/polymer is a good solvent for both and is miscible with the aqueous phase. For methods involving temperature changes, ensure the temperature remains above the melting point of the lipids during the entire process. |
| Inefficient separation of free drug. | Use appropriate techniques to separate encapsulated from unencapsulated this compound. Ultracentrifugation, size exclusion chromatography (SEC), or dialysis are common methods.[21] Validate the separation method to ensure it effectively removes free drug without disrupting the nanoparticles. |
Issue 2: Particle Aggregation and Instability
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient surface charge. | Nanoparticles with a higher absolute zeta potential value (e.g., > |25| mV) are generally more stable due to electrostatic repulsion.[9] Consider using charged lipids (e.g., DOTAP) or polymers to increase surface charge. |
| Hydrophobic interactions between particles. | Surface modification with hydrophilic polymers like polyethylene glycol (PEG), a process known as PEGylation, can create a steric barrier that prevents aggregation.[22] |
| Improper storage conditions. | Store nanoparticle suspensions at recommended temperatures (often 4°C) and pH.[22] For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., trehalose, sucrose) can be effective.[22][23] |
| High particle concentration. | Prepare or dilute the nanoparticle suspension to an optimal concentration to minimize aggregation. |
Issue 3: Premature Release of this compound
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Instability of the lipid bilayer or polymer matrix. | Incorporate cholesterol into liposomal formulations to increase membrane rigidity and reduce drug leakage. For SLNs and NLCs, select lipids with higher melting points to create a more stable matrix. |
| Drug expulsion during storage. | This can occur in SLNs due to lipid crystallization. Using a mixture of solid and liquid lipids to create NLCs can form a less ordered lipid matrix, which can better accommodate the drug and reduce expulsion.[6] |
| Inappropriate pH or ionic strength of the release medium. | When conducting in vitro release studies, ensure the release medium mimics physiological conditions. Changes in pH or ionic strength can affect the stability of some nanoparticle formulations. |
Data Presentation: Representative Characteristics of Nanocarriers for Hydrophobic Drugs
The following tables present representative data for the encapsulation of hydrophobic drugs similar to this compound in various nanocarrier systems. Actual values for this compound will need to be determined experimentally.
Table 1: Liposomal Formulations
| Liposome Composition | Hydrophobic Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Zeta Potential (mV) | In Vitro Release (48h, pH 7.4) |
| DPPC/Cholesterol | Curcumin | ~85% | ~8% | 120 ± 15 | -20 ± 5 | ~40% |
| DSPC/Cholesterol/DSPE-PEG | Doxorubicin | >90% | ~10% | 100 ± 10 | -15 ± 5 | ~35% |
| Soy PC/Cholesterol | Quercetin | ~75% | ~5% | 150 ± 20 | -25 ± 7 | ~50% |
Table 2: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
| Carrier Type | Lipid Matrix | Hydrophobic Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Zeta Potential (mV) | In Vitro Release (48h, pH 7.4) |
| SLN | Stearic Acid | Paliperidone | 42.4% | 4.1% | 250 ± 30 | -30 ± 5 | Controlled Release |
| SLN | Glyceryl Monostearate | Oleanolic Acid | ~70% | ~7% | 180 ± 20 | -22 ± 6 | Sustained Release |
| NLC | GMS/Oleic Acid | Lycopene | >90% | ~9% | 150 ± 15 | -28 ± 4 | ~60% |
Table 3: Polymeric Nanoparticles
| Polymer | Hydrophobic Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Zeta Potential (mV) | In Vitro Release (48h, pH 7.4) |
| PLGA | Curcumin | ~77% | ~6% | 140 ± 20 | +19 ± 5 | Diffusion-controlled |
| Chitosan | Doxorubicin | ~85% | ~8% | 200 ± 25 | +30 ± 7 | pH-responsive |
| Alginate | Quercetin | ~65% | ~4% | 220 ± 30 | -35 ± 8 | Sustained Release |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., DPPC and cholesterol in a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 45-50°C for DPPC).
-
A thin, uniform lipid film should form on the inner wall of the flask.
-
Dry the film further under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by ultracentrifugation, dialysis against fresh buffer, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated this compound using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a solvent like methanol or isopropanol to calculate encapsulation efficiency and drug loading.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid (e.g., stearic acid or glyceryl monostearate) at a temperature 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Separately, heat an aqueous surfactant solution (e.g., Poloxamer 188 or Tween 80) to the same temperature.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the droplet size.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Purification and Characterization:
-
Follow similar purification and characterization steps as described for liposomes.
-
Protocol 3: Conjugation of Hyaluronic Acid (HA) to Liposomes
-
Liposome Preparation:
-
Prepare liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH2) using the thin-film hydration method as described above.
-
-
Activation of Hyaluronic Acid:
-
Dissolve HA in a suitable buffer (e.g., MES buffer, pH 6.5).
-
Activate the carboxylic acid groups of HA using a carbodiimide crosslinker such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).
-
-
Conjugation Reaction:
-
Add the activated HA solution to the liposome suspension.
-
Adjust the pH to ~7.5-8.0 and allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring. This will form an amide bond between the activated HA and the amine groups on the liposome surface.
-
-
Purification:
-
Remove unreacted HA and coupling reagents by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation of HA by measuring the change in particle size and zeta potential. Further characterization can be done using techniques like FTIR or NMR.
-
Mandatory Visualizations
References
- 1. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipid vesicular nanocarrier: Quick encapsulation efficiency determination and transcutaneous application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 14. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle Ligand Presentation for Targeting Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJNANO - Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics [beilstein-journals.org]
- 17. Hyaluronan-conjugated liposomes encapsulating gemcitabine for breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hyaluronic Acid Coated Liposomes Co-Delivery of Natural Cyclic Peptide RA-XII and Mitochondrial Targeted Photosensitizer for Highly Selective Precise Combined Treatment of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Hyaluronic acid-decorated liposomal nanoparticles for targeted delivery of 5-fluorouracil into HT-29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
stability of agaric acid under different experimental conditions
Technical Support Center: Agaric Acid Stability
This technical support center provides guidance and answers frequently asked questions regarding the stability of this compound under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific experimental data on this compound stability is limited in publicly available literature, the following guidance is based on its chemical structure and general principles of organic acid stability.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is a white crystalline powder and is generally stable at room temperature when protected from light and moisture.[1] For long-term storage, it is recommended to store it at -20°C in a tightly sealed container under an inert atmosphere.[2][3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
One supplier recommends protecting this compound from light during storage.[4] Although detailed photostability studies are not available, it is good laboratory practice to protect compounds with long aliphatic chains and multiple functional groups from prolonged exposure to UV or high-intensity light to prevent potential photodegradation.
Q4: What are suitable solvents for dissolving and storing this compound?
This compound is soluble in methanol and DMSO.[3] It is slightly soluble in aqueous base and practically insoluble in water.[1][2] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] To enhance solubility, gentle warming to 37°C and sonication can be used.[5]
Q5: What are the known degradation products of this compound?
Currently, there is no specific information available in the scientific literature detailing the degradation products of this compound under various stress conditions. General degradation pathways for similar molecules could involve oxidation of the long hydrocarbon chain or decarboxylation at high temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected precipitation of this compound from solution. | - Low solubility in the chosen solvent.- Change in temperature or pH. | - Confirm the solubility of this compound in your solvent system.[1][2]- Consider using a co-solvent like DMSO or methanol.[3]- Ensure the pH of the solution is appropriate for maintaining solubility.- Gentle warming and sonication may help in redissolution.[5] |
| Loss of compound activity or inconsistent experimental results. | - Degradation of this compound in the stock solution or experimental medium. | - Prepare fresh stock solutions.[5]- Store stock solutions at recommended temperatures (-20°C or -80°C) and protect from light.[4]- Evaluate the stability of this compound in your specific experimental buffer and conditions (pH, temperature, light exposure). |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | - Presence of impurities in the starting material.- Degradation of this compound during sample preparation or analysis. | - Check the purity of the this compound lot being used.- Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[6][7] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H40O7 | [1] |
| Molecular Weight | 416.55 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 142°C (with decomposition) | [2] |
| Boiling Point | 509.3°C at 760 mmHg | [2] |
| Solubility | - Insoluble in water[1]- Slightly soluble in aqueous base[2]- Soluble in methanol and DMSO[3] | |
| pKa | 2.93 ± 0.36 (Predicted) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7]
1. Acid and Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent if necessary.
-
For acid hydrolysis, add an equal volume of 0.1 M to 1 M HCl.
-
For base hydrolysis, add an equal volume of 0.1 M to 1 M NaOH.
-
Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24-48 hours).
-
At specified time points, withdraw samples, neutralize them, and analyze by a suitable analytical method (e.g., HPLC).
2. Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3-30%) to the this compound solution.
-
Incubate at room temperature for a defined period, protected from light.
-
At specified time points, withdraw samples and analyze.
3. Thermal Degradation:
-
Place solid this compound in a controlled temperature chamber (e.g., at temperatures ranging from 40°C to slightly below its melting point).
-
For degradation in solution, incubate a solution of this compound at an elevated temperature.
-
At specified time points, remove samples and analyze.
4. Photostability Testing:
-
Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Maintain a dark control sample at the same temperature.
-
At specified time points, withdraw samples and analyze.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|lookchem [lookchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Agaric Acid Resistance in Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to agaric acid in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides potential solutions and investigative pathways.
| Issue/Observation | Potential Cause | Recommended Action/Troubleshooting Steps |
| Bacterial strain shows higher than expected Minimum Inhibitory Concentration (MIC) for this compound. | 1. Inherent (intrinsic) resistance.2. Development of acquired resistance.3. Experimental error. | 1. Verify Experimental Setup: Repeat the MIC assay, ensuring correct preparation of this compound solutions, appropriate growth media, and accurate inoculum density.2. Investigate Resistance Mechanisms: Proceed to the experimental protocols section to test for potential resistance mechanisms such as efflux pump activity, cell membrane modification, or enzymatic degradation.3. Strain Authentication: Confirm the identity and purity of the bacterial strain. |
| Initial susceptibility to this compound is lost over subsequent cultures (acquired resistance). | 1. Upregulation of efflux pumps.2. Modification of the bacterial cell membrane.3. Spontaneous mutations in target-related genes. | 1. Efflux Pump Inhibition Assay: Perform MIC assays with and without a known efflux pump inhibitor (e.g., PAβN) to see if susceptibility is restored.[1]2. Cell Membrane Analysis: Analyze the fatty acid composition of the cell membrane in resistant vs. susceptible strains using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]3. Genomic Analysis: Sequence the genome of the resistant strain and compare it to the susceptible parent strain to identify potential mutations in genes related to motility, biofilm formation, or membrane transport. |
| This compound fails to inhibit biofilm formation at previously effective concentrations. | 1. Alterations in biofilm matrix composition.2. Changes in signaling pathways controlling motility and biofilm formation. | 1. Biofilm Matrix Staining: Use specific stains (e.g., Congo Red for exopolysaccharides) to visualize and quantify changes in the biofilm matrix of resistant strains.2. Gene Expression Analysis: Use qRT-PCR to measure the expression levels of genes involved in flagellar synthesis and biofilm regulation (e.g., flhDC, csgD) in the presence and absence of this compound.[4] |
| Inconsistent results in this compound susceptibility testing. | 1. this compound instability.2. Variability in inoculum preparation.3. Inappropriate solvent for this compound. | 1. Fresh Solution Preparation: Prepare fresh stock solutions of this compound for each experiment.2. Standardize Inoculum: Strictly adhere to standardized protocols for preparing the bacterial inoculum to a specific optical density or McFarland standard.3. Solvent Control: Ensure the solvent used to dissolve this compound does not have intrinsic antibacterial activity at the concentration used in the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against bacteria?
A1: this compound primarily acts as an anti-virulence compound by inhibiting bacterial motility, which in turn prevents biofilm formation. It has been shown to downregulate the transcription of genes responsible for flagellar motility. This effect is observed at concentrations that do not inhibit planktonic growth, indicating it targets virulence rather than viability.
Q2: My bacterial strain has developed resistance to this compound. What are the likely mechanisms?
A2: While specific resistance mechanisms to this compound are not yet widely documented, based on resistance to other long-chain fatty acids, the following are plausible:
-
Active Efflux: Upregulation of efflux pumps that can expel this compound from the cell. The AcrAB-TolC system in E. coli and the FarAB-MtrE system in Neisseria gonorrhoeae are known to confer resistance to fatty acids.[1][5][6]
-
Cell Membrane Modification: Alterations in the fatty acid composition of the bacterial cell membrane can change its fluidity and charge, potentially reducing the ability of this compound to interact with its target or insert into the membrane.[2][7][8][9]
-
Enzymatic Degradation/Modification: The bacteria may produce enzymes that can modify or degrade this compound, rendering it inactive. For instance, some Staphylococcus aureus strains produce a Fatty Acid Modifying Enzyme (FAME) that esterifies fatty acids.[10]
Q3: How can I confirm if efflux pumps are responsible for the observed resistance?
A3: You can perform a minimum inhibitory concentration (MIC) assay in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC of this compound in the presence of the EPI would suggest the involvement of efflux pumps.
Q4: What is the genetic basis for resistance to motility inhibitors like this compound?
A4: The genetic basis for resistance would likely involve mutations in genes that regulate motility and biofilm formation. This could include:
-
Mutations in regulatory genes: Changes in genes that control the expression of flagellar and fimbrial operons, such as flhDC or two-component signal transduction systems, could lead to a phenotype that is less dependent on the pathway inhibited by this compound.[4][11]
-
Mutations affecting drug-target interaction: If this compound interacts with a specific protein to inhibit motility, mutations in the gene encoding that protein could prevent this interaction.
-
Upregulation of resistance genes: Mutations in the promoter regions of efflux pump genes or genes involved in cell membrane modification could lead to their overexpression.
Q5: Are there any known signaling pathways involved in resistance to this compound?
A5: While specific signaling pathways for this compound resistance are not yet defined, pathways that regulate bacterial motility and biofilm formation are prime candidates for alterations leading to resistance. These include:
-
Two-Component Signal Transduction Systems (2CSTS): Systems like CpxA/CpxR are known to regulate motility and biofilm-related genes in response to environmental stress.[12] Alterations in these systems could potentially bypass the inhibitory effects of this compound.
-
Quorum Sensing (QS): QS pathways are integral to the regulation of biofilm formation. Since this compound disrupts a key step in this process (motility), mutations or changes in QS signaling could potentially compensate for this inhibition.
-
Cyclic-di-GMP Signaling: This second messenger is a key regulator of the transition between motile and sessile lifestyles in many bacteria. Changes in the levels of cyclic-di-GMP, through mutations in the genes that synthesize or degrade it, could counteract the effect of this compound.[13]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for this compound
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Mueller-Hinton Broth (MHB) or other suitable liquid growth medium
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB. The final volume in each well should be 100 µL. Include a positive control (MHB with bacteria, no this compound) and a negative control (MHB only). Also, include a solvent control to ensure it has no effect on bacterial growth at the highest concentration used.
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control).
-
Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Protocol 2: Efflux Pump Inhibition Assay
Objective: To determine if efflux pumps contribute to this compound resistance.
Materials:
-
Same as MIC assay
-
Efflux pump inhibitor (EPI), e.g., Phenylalanine-arginine β-naphthylamide (PAβN)
Procedure:
-
Determine the sub-inhibitory concentration of the EPI (the highest concentration that does not affect bacterial growth on its own).
-
Set up two parallel MIC assays for this compound as described in Protocol 1.
-
In the first set of assays, proceed as described in Protocol 1.
-
In the second set of assays, add the sub-inhibitory concentration of the EPI to all wells containing this compound dilutions and the positive control.
-
Incubate and read the MICs for both sets of assays.
-
A four-fold or greater reduction in the MIC of this compound in the presence of the EPI is considered significant and suggests the involvement of efflux pumps.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: this compound's mechanism and potential bacterial resistance pathways.
References
- 1. Frontiers | Investigating multidrug efflux pumps associated with fatty acid salt resistance in Escherichia coli [frontiersin.org]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. jmb.or.kr [jmb.or.kr]
- 4. Repression of bacterial motility by a novel fimbrial gene product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The farAB-encoded efflux pump mediates resistance of gonococci to long-chained antibacterial fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Bacterial cell membranes and their role in daptomycin resistance: A review [frontiersin.org]
- 10. Modification of bactericidal fatty acids by an enzyme of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Genetic Characterization of Bacterial Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of Two-Component Signaling on Bacterial Motility and Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Agaric Acid Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing agaric acid in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[1][2][3] This inhibition disrupts the exchange of ADP and ATP across the mitochondrial membrane, leading to a cascade of downstream effects.
Q2: What are the known downstream effects of this compound administration in vivo?
A2: By inhibiting ANT, this compound induces the opening of the mitochondrial permeability transition pore (mPTP).[4][5] This event leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and an increase in the production of reactive oxygen species (ROS).[5][6][7] At a systemic level, studies in rats have shown that dietary administration of this compound can affect weight gain, food intake, and inhibit lipogenesis in both the liver and adipose tissue.[1]
Q3: What is a recommended starting dosage for in vivo studies with this compound?
A3: A published study in rats utilized this compound mixed into the diet at concentrations of 1% and 4% for three weeks.[1] To convert this to a milligram per kilogram (mg/kg) dose, you can use the following estimation formula:
-
Dose (mg/kg/day) = (Dietary Concentration (%) * Food Consumption ( g/day )) / Animal Weight (kg) * 10
The average daily food consumption and body weight of your specific animal model should be used for an accurate calculation. For example, a 200g rat consuming approximately 20g of food per day would ingest roughly 1000 mg/kg/day of this compound on a 1% diet.
Q4: What is the acute oral toxicity (LD50) of this compound?
Q5: How should I prepare this compound for oral administration?
A5: this compound is sparingly soluble in water. For oral gavage, it can be prepared as a suspension. A common method involves first dissolving the this compound in a minimal amount of an organic solvent like DMSO, and then suspending this solution in a vehicle such as corn oil or a 0.5% carboxymethylcellulose (CMC) solution.[1][9] It is recommended to prepare the dosing solution fresh daily.
Q6: Can this compound be administered via intraperitoneal (IP) injection?
A6: Yes, this compound can be administered via IP injection. A suggested formulation involves dissolving the compound in a vehicle suitable for parenteral administration. For instance, a stock solution in DMSO can be diluted with a suitable vehicle like saline containing a solubilizing agent such as SBE-β-CD to create a suspension for injection.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effects at the Calculated Dose
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | This compound has poor water solubility, which may limit its oral absorption. Consider optimizing the vehicle to enhance solubility and absorption. Micronization of the compound could also be explored. |
| Incorrect Dosage Calculation | Double-check the conversion from dietary percentage to mg/kg, ensuring you are using accurate food consumption and body weight data for your specific animal model. |
| Metabolism and Clearance | The compound may be rapidly metabolized and cleared in your animal model. Consider conducting a pilot pharmacokinetic study to determine the half-life and peak plasma concentration. This may inform a more frequent dosing schedule. |
| Animal Strain Differences | Different strains of mice or rats can have varied metabolic responses. Ensure that the strain you are using is appropriate for the intended study and consider that a different dose may be required compared to what is reported in the literature for other strains. |
Issue 2: Signs of Toxicity or Animal Distress
| Possible Cause | Troubleshooting Step |
| Dosage Too High | Immediately reduce the dosage. Conduct a thorough dose-range finding study to establish the Maximum Tolerated Dose (MTD) in your specific model before proceeding with efficacy studies. |
| Vehicle Toxicity | Ensure the vehicle and any solubilizing agents (e.g., DMSO) are used at concentrations known to be safe for the chosen route of administration and animal model. High concentrations of some organic solvents can cause local irritation or systemic toxicity. |
| Route of Administration | Intraperitoneal injections can sometimes lead to peritonitis or injection into an organ if not performed correctly. Ensure proper training and technique. For oral gavage, incorrect placement of the gavage needle can cause esophageal or tracheal injury.[10][11] |
| Compound-Specific Off-Target Effects | At high concentrations, this compound can inhibit nervous, respiratory, and circulatory systems.[6] If signs of such toxicity are observed, the dose must be lowered. |
Quantitative Data Summary
Table 1: In Vivo Dosage of this compound in Rats
| Dietary Concentration | Duration | Animal Model | Observed Effects | Reference |
| 1% and 4% of diet | 3 weeks | Rats | Significantly affected weight gain and food intake. Decreased fatty acid synthesis in the liver and adipose tissue. | [1] |
Table 2: Acute Oral Toxicity Data (Illustrative Example)
| Substance | Animal Model | LD50 | Classification | Reference |
| Aqueous Enzymatic Extract of Agaricus bisporus | Rats | > 5000 mg/kg | Unclassified (low toxicity) | [8] |
Note: This data is for an extract and not pure this compound. It is provided for illustrative purposes only.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or 0.5% w/v Carboxymethylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the total amount of this compound required for the study cohort and the desired final concentration of the dosing solution (e.g., in mg/mL).
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the this compound. For example, for a final concentration of 10 mg/mL, you might start by dissolving the powder in 10% of the final volume with DMSO.
-
Gradually add the vehicle (corn oil or CMC solution) to the dissolved this compound while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to improve uniformity.
-
Visually inspect the suspension for any large aggregates before each administration.
-
Prepare the suspension fresh daily and store it protected from light.
-
Protocol 2: Administration of this compound via Oral Gavage in Mice
-
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
1 mL syringe
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct volume of the suspension to administer based on its body weight and the target dose in mg/kg.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and to straighten the neck and back.
-
Introduce the gavage needle into the mouth, slightly to one side of the oral cavity.
-
Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle has passed into the esophagus (you should not feel any resistance), slowly dispense the contents of the syringe.
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[10][11]
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial permeability transition pore: sensitivity to opening and mechanistic dependence on substrate availability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 5. The Dichotomous Role of the Mitochondrial Permeability Transition Pore [auahq.org]
- 6. Mitochondrial Permeability Transition Pore-Dependent Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
addressing compensatory mechanisms in agaric acid-treated cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with agaric acid, a known inhibitor of fatty acid synthase (FASN). This guide focuses on addressing the compensatory mechanisms that cells may activate in response to treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily functions by inhibiting the adenine nucleotide translocase in mitochondria.[1][2][3] This action disrupts mitochondrial function and can lead to the release of Ca2+, a collapse of the transmembrane potential, and mitochondrial swelling.[1][2] Additionally, it inhibits the transport of citrate in liver mitochondria, which is a crucial step in fatty acid synthesis.[1]
Q2: I'm not seeing the expected level of cytotoxicity with this compound. What are the possible reasons?
A2: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cellular Resistance: Cancer cells can develop resistance to FASN inhibitors by activating compensatory pathways.[4]
-
Compensatory Upregulation of Fatty Acid Uptake: Cells may counteract the inhibition of de novo fatty acid synthesis by increasing their uptake of exogenous fatty acids from the culture medium.
-
Metabolic Reprogramming: Cells might shift their metabolic pathways to rely more on other energy sources, such as glycolysis or fatty acid oxidation.[5][6][7]
-
Drug Stability and Solubility: this compound has limited solubility and stability in aqueous solutions. Ensure it is properly dissolved and that the stock solutions are stored correctly.[1][2] It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q3: What are the known compensatory mechanisms that cells might activate in response to FASN inhibition by agents like this compound?
A3: While specific data for this compound is limited, cells treated with FASN inhibitors have been shown to activate several compensatory pathways:
-
Activation of SREBP-1c: Inhibition of FASN can lead to a feedback loop that activates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of FASN and other lipogenic genes.[6][8][9]
-
Increased Exogenous Lipid Uptake: To compensate for the lack of endogenous fatty acid production, cells can increase the expression of fatty acid transporters like CD36 and fatty acid binding proteins (FABPs) to enhance the uptake of lipids from their environment.
-
Enhanced Mitochondrial Priming for Apoptosis: FASN inhibition can upregulate pro-apoptotic BH3-only proteins like BIM, PUMA, and NOXA.[4] This "primes" the mitochondria for apoptosis, but the cells may survive if anti-apoptotic proteins are also upregulated.
-
Metabolic Shift: Cells may reprogram their metabolism to favor pathways that are not dependent on de novo fatty acid synthesis, such as increasing fatty acid beta-oxidation.[5][7]
Q4: How can I confirm that this compound is effectively inhibiting fatty acid synthesis in my cells?
A4: You can measure the inhibition of fatty acid synthesis using a radiolabeling assay. This typically involves incubating the cells with a radiolabeled precursor, such as 14C-acetate, and then measuring its incorporation into the lipid fraction. A significant decrease in radiolabel incorporation in treated cells compared to control cells indicates successful inhibition.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.[2] |
| Cell Line Variability | Different cell lines can have varying sensitivities to FASN inhibitors. Confirm the FASN expression levels in your cell line. |
| Inconsistent Seeding Density | Ensure uniform cell seeding density across all wells and plates, as this can affect cellular metabolism and drug response. |
| Media Composition | The concentration of lipids in the serum of your cell culture medium can influence the cellular response to FASN inhibition. Consider using a serum-free or lipid-depleted serum medium to enhance the effects of this compound. |
Issue 2: Observing Cellular Stress Responses Unrelated to Apoptosis
| Possible Cause | Troubleshooting Steps |
| Mitochondrial Dysfunction | This compound directly impacts mitochondrial function.[1][2] Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or by measuring reactive oxygen species (ROS) production. |
| Off-Target Effects | While primarily known as a FASN inhibitor, this compound's effect on adenine nucleotide translocase is a significant off-target effect to consider.[1][2] Compare your results with those from other, more specific FASN inhibitors if possible. |
| ER Stress | Inhibition of FASN has been linked to the induction of endoplasmic reticulum (ER) stress. Evaluate markers of ER stress such as CHOP, BiP, and spliced XBP1 by western blot or qPCR. |
Data Presentation
Table 1: Summary of Cellular Responses to FASN Inhibition
| Cellular Process | Effect of FASN Inhibition | Potential Compensatory Mechanism | Key Molecules Involved |
| De Novo Fatty Acid Synthesis | Decreased | Upregulation of exogenous fatty acid uptake | FASN, ACC, SREBP-1c, CD36, FABPs |
| Cell Proliferation | Decreased/Arrested | Metabolic reprogramming to alternative energy sources | p53, PI3K/AKT/mTOR |
| Apoptosis | Increased | Upregulation of anti-apoptotic proteins | BIM, PUMA, NOXA, BCL-2, MCL-1 |
| Redox Balance | Increased Oxidative Stress | Upregulation of antioxidant responses | JNK, p38 MAPK, NRF2 |
Experimental Protocols
Protocol 1: Assessment of De Novo Fatty Acid Synthesis using 14C-Acetate Incorporation
-
Cell Seeding: Plate cells in a 24-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Radiolabeling: Add [U-14C]acetic acid (1 µCi/well) to each well and incubate for 2-3 hours.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the lipids using a 2:1 mixture of chloroform:methanol.
-
Separate the phases by adding chloroform and water, followed by centrifugation.
-
-
Quantification:
-
Transfer the lower organic phase (containing lipids) to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the counts to the protein concentration of a parallel well.
Protocol 2: Western Blot Analysis of SREBP-1c Activation
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against SREBP-1c overnight at 4°C. Note that SREBP-1c exists as a precursor and a mature, cleaved form. An antibody that detects both is recommended.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH. An increase in the mature form of SREBP-1c indicates its activation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Mitochondrial Metabolism | AChR | TargetMol [targetmol.com]
- 4. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Exploring the significance of fatty acid metabolism reprogramming in the pathogenesis of cancer and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic reprogramming from glycolysis to fatty acid uptake and beta-oxidation in platinum-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lobaric Acid Exhibits Anticancer Potential by Modulating the Wnt/β-Catenin Signaling Pathway in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Agaric Acid on Adenine Nucleotide Translocase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of agaric acid on the adenine nucleotide translocase (ANT) with other well-characterized ANT inhibitors, namely carboxyatractyloside (CATR) and bongkrekic acid (BKA). This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the pertinent biological pathways to facilitate a deeper understanding of this compound's mechanism of action and its potential applications in research and drug development.
Comparative Analysis of ANT Inhibitors
The adenine nucleotide translocase is a critical mitochondrial inner membrane protein responsible for the exchange of ATP and ADP, a fundamental process in cellular energy metabolism. Its inhibition can have profound effects on mitochondrial function and overall cell fate. While this compound, carboxyatractyloside, and bongkrekic acid all target ANT, they exhibit distinct mechanisms and potencies.
Quantitative Comparison of Inhibitor Potency:
| Inhibitor | Target | Assay System | EC50 (µM) | Reference |
| Carboxyatractyloside (CATR) | ANT1 | Reconstituted Liposomes | 32.5 ± 5.9 | [1] |
| Bongkrekic Acid (BKA) | ANT1 | Reconstituted Liposomes | 55.6 ± 17.0 | [1] |
| This compound | ANT | Various | Not Reported | - |
Qualitative Comparison of Inhibitory Mechanisms:
| Inhibitor | Mechanism of Action on ANT | Consequence |
| This compound | Induces the opening of the mitochondrial permeability transition pore (mPTP), of which ANT is a key component. This leads to a collapse of the mitochondrial membrane potential and mitochondrial swelling. | Disrupts mitochondrial integrity, leading to the release of pro-apoptotic factors. |
| Carboxyatractyloside (CATR) | Binds to the translocase on the cytosolic side, locking it in the "c" (cytosolic) conformation. This blocks the binding and translocation of ADP into the mitochondrial matrix. | Potent inhibitor of ATP/ADP exchange, leading to a rapid depletion of mitochondrial ATP and induction of apoptosis. |
| Bongkrekic Acid (BKA) | Binds to the translocase on the matrix side, locking it in the "m" (matrix) conformation. This prevents the release of ATP into the cytosol. | Potent inhibitor of ATP/ADP exchange, but can protect cells from certain apoptotic stimuli by stabilizing the inner mitochondrial membrane. |
Experimental Protocols
To aid researchers in the validation and further investigation of this compound's inhibitory effects on ANT, detailed protocols for key experiments are provided below.
Mitochondrial Swelling Assay
This assay spectrophotometrically measures the change in absorbance of a mitochondrial suspension, which is indicative of mitochondrial swelling due to the opening of the mitochondrial permeability transition pore (mPTP).
Materials:
-
Isolated mitochondria
-
Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)
-
This compound, Carboxyatractyloside (CATR), Bongkrekic acid (BKA) stock solutions
-
Calcium chloride (CaCl2) solution
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Resuspend isolated mitochondria in swelling buffer to a final concentration of 0.5-1.0 mg/mL.
-
Pre-incubate the mitochondrial suspension with the desired concentration of this compound, CATR, BKA, or vehicle control for 5 minutes at 30°C.
-
Initiate mitochondrial swelling by adding a pulse of CaCl2 (e.g., 50-100 µM).
-
Immediately monitor the decrease in absorbance at 540 nm over time (e.g., every 30 seconds for 15-30 minutes). A decrease in absorbance indicates an increase in mitochondrial volume.
ATP/ADP Exchange Assay
This assay measures the rate of ATP and ADP transport across the inner mitochondrial membrane. A common method utilizes the fluorescent magnesium indicator Magnesium Green™, as the affinity of Mg2+ for ATP and ADP differs.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)
-
Magnesium Green™ fluorescent dye
-
ADP and ATP solutions
-
This compound, CATR, BKA stock solutions
-
Fluorometer
Procedure:
-
Resuspend isolated mitochondria in the assay buffer.
-
Add Magnesium Green™ to the mitochondrial suspension.
-
Pre-incubate with the desired concentration of this compound, CATR, BKA, or vehicle control.
-
Initiate the exchange reaction by adding a known concentration of ADP.
-
Monitor the change in Magnesium Green™ fluorescence over time. The rate of fluorescence change is proportional to the rate of ATP efflux (and ADP influx).
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay utilizes the cationic fluorescent dye JC-1 to determine the mitochondrial membrane potential. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon depolarization of the mitochondrial membrane, JC-1 reverts to its monomeric form, which fluoresces green.
Materials:
-
Cultured cells
-
JC-1 staining solution
-
Phosphate-buffered saline (PBS)
-
This compound, CATR, BKA stock solutions
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound, CATR, BKA, or vehicle control for the desired time.
-
Incubate the cells with JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Signaling Pathways and Experimental Workflows
The inhibition of ANT by agents like this compound initiates a cascade of events within the cell, ultimately impacting cell survival and signaling pathways that regulate cellular energy homeostasis.
Caption: Signaling cascade initiated by ANT inhibition.
The diagram above illustrates the central role of ANT in mitochondrial function and how its inhibition by compounds like this compound can trigger downstream signaling pathways. Inhibition of ANT leads to the opening of the mitochondrial permeability transition pore (mPTP), causing a collapse in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c. This, in turn, activates the apoptotic cascade. Concurrently, the blockage of ATP/ADP exchange results in cellular ATP depletion, which activates AMP-activated protein kinase (AMPK) and subsequently inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.
Caption: Experimental workflow for validating ANT inhibition.
This workflow outlines the key steps for a comprehensive investigation into the inhibitory effects of a compound on ANT. The process begins with the preparation of biological materials (isolated mitochondria and cultured cells). Primary assays are then conducted to directly assess the impact on mitochondrial function. Finally, validation and downstream analysis are performed to confirm the mechanism of action and explore the effects on related signaling pathways.
References
A Comparative Guide to the Efficacy of Agaric Acid and Other Mitochondrial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of agaric acid with other well-characterized mitochondrial inhibitors, including rotenone, antimycin A, oligomycin, and FCCP. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating mitochondrial function and dysfunction.
Mechanism of Action: A Diverse Attack on the Powerhouse of the Cell
Mitochondrial inhibitors are invaluable tools for dissecting the intricate processes of cellular respiration and metabolism. They function by targeting specific components of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS), leading to a disruption of ATP synthesis and other mitochondrial activities.
-
This compound: This naturally derived tricarboxylic acid acts as a potent and specific inhibitor of the adenine nucleotide translocase (ANT) .[1] ANT is an inner mitochondrial membrane protein responsible for the crucial exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm. By blocking this transport, this compound effectively halts ATP export from the mitochondria, leading to a cellular energy deficit.[1] It has been shown to induce the mitochondrial permeability transition pore (mPTP) opening.[2]
-
Rotenone: A widely used pesticide and research tool, rotenone targets Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[3][4] By inhibiting the transfer of electrons from NADH to ubiquinone, rotenone disrupts the entire downstream flow of electrons, leading to a decrease in proton pumping and ATP synthesis.
-
Antimycin A: This antibiotic specifically inhibits Complex III (cytochrome c reductase) . It binds to the Qi site of cytochrome b, blocking the transfer of electrons from coenzyme Q to cytochrome c. This interruption of the electron flow leads to a collapse of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[4]
-
Oligomycin: This macrolide antibiotic is a specific inhibitor of the F₀ subunit of ATP synthase (Complex V) . By blocking the proton channel of ATP synthase, oligomycin prevents the influx of protons back into the mitochondrial matrix, thereby directly inhibiting the synthesis of ATP.[5]
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone): FCCP is a protonophore and a potent uncoupling agent . It disrupts the proton gradient across the inner mitochondrial membrane by transporting protons back into the matrix, bypassing ATP synthase. This uncoupling of electron transport from ATP synthesis leads to a rapid dissipation of the mitochondrial membrane potential, increased oxygen consumption, and a halt in ATP production.[3]
Comparative Efficacy: A Quantitative Look at Inhibition
The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for this compound and other mitochondrial inhibitors. It is important to note that these values can vary depending on the experimental system (e.g., isolated mitochondria vs. whole cells), cell type, and assay conditions.
| Inhibitor | Target | IC50 | Experimental System |
| This compound | Adenine Nucleotide Translocase (ANT) | Not widely reported; other ANT inhibitors like Oleic Acid show IC50 of 5 µM | Isolated rabbit aorta mitochondria |
| Rotenone | Complex I | ~1.7 - 2.2 µM | Varies by system |
| Antimycin A | Complex III | Not specified in initial search | Varies by system |
| Oligomycin | ATP Synthase (Complex V) | ~100 nM - 10 µM | MCF7 and MDA-MB-231 cells |
| FCCP | Uncoupler | ~0.51 µM | T47D cells |
Visualizing the Inhibition: Mitochondrial Signaling Pathways
The following diagram illustrates the points of inhibition for this compound and the other discussed mitochondrial inhibitors within the electron transport chain and oxidative phosphorylation system.
Figure 1. Sites of action of various mitochondrial inhibitors.
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. This section outlines detailed methodologies for key experiments used to assess the efficacy of mitochondrial inhibitors.
Determination of IC50 using Cell Viability Assays (e.g., MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Complete culture medium
-
Mitochondrial inhibitors (this compound, Rotenone, Antimycin A, Oligomycin, FCCP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the mitochondrial inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a detailed profile of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe96)
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium supplemented with substrates to 37°C.
-
Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells and wash with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load Inhibitors: Load the mitochondrial inhibitors (Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Run the Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate. The instrument will sequentially inject the inhibitors and measure the OCR at baseline and after each injection.
-
Data Analysis: The Seahorse software will automatically calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of a specific inhibitor (like this compound) can be determined by pre-treating the cells with the compound before the standard mito stress test.
Adenine Nucleotide Translocase (ANT) Activity Assay
This assay measures the rate of ADP/ATP exchange across the inner mitochondrial membrane, the direct target of this compound.
Materials:
-
Isolated mitochondria
-
Mitochondrial respiration buffer
-
Radiolabeled [¹⁴C]ADP or [³H]ADP
-
Atractyloside (a potent ANT inhibitor, used as a control)
-
This compound
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from a suitable source (e.g., rat liver or heart) using standard differential centrifugation methods.
-
Assay Incubation: In a reaction tube, incubate a known amount of isolated mitochondria in respiration buffer at a specific temperature.
-
Initiate Transport: Start the transport reaction by adding a known concentration of radiolabeled ADP.
-
Inhibitor Addition: For inhibitor studies, pre-incubate the mitochondria with different concentrations of this compound or atractyloside before adding the radiolabeled ADP.
-
Stop Reaction: After a short, defined time (e.g., 1 minute), stop the transport by adding a high concentration of atractyloside.
-
Separation: Separate the mitochondria from the incubation medium by rapid centrifugation through a layer of silicone oil.
-
Quantification: Lyse the mitochondrial pellet and measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of ADP uptake and determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the inhibitor. An IC50 value can be calculated from a dose-response curve.
Logical Workflow for Comparing Mitochondrial Inhibitors
The following diagram outlines a logical workflow for the comparative analysis of mitochondrial inhibitors.
Figure 2. Workflow for comparing mitochondrial inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the quantification of mitochondrial function in primary human immune cells through extracellular flux analysis | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The effect of mitochondrial inhibitors on membrane currents in isolated neonatal rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Agaric Acid's Effects on Different Cell Lines
An In-depth Review for Researchers and Drug Development Professionals
Agaric acid, a naturally occurring tricarboxylic acid found in certain fungi, has garnered interest in the scientific community for its potential as a cytotoxic agent against various cancer cell lines. This guide provides a comparative analysis of the effects of this compound on different cell lines, summarizing key experimental data, detailing methodologies, and illustrating the underlying signaling pathways.
Quantitative Analysis of Cytotoxic Effects
The cytotoxic effects of this compound vary across different cell lines, with cancer cells generally exhibiting greater sensitivity compared to normal, non-cancerous cells. This differential effect is a crucial aspect of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in this assessment.
While comprehensive data on the IC50 values of pure this compound across a wide spectrum of cell lines is still emerging in publicly available literature, a study on agaritine, a related compound from Agaricus blazei Murrill, provides insights into this differential cytotoxicity. The study demonstrated that agaritine reduced cell viability in several hematological tumor cell lines, including HL60, K562, and H929, while showing weaker inhibition in THP-1 cells. For instance, after a 24-hour treatment with 100 μM of agaritine, the viability of K562, HL60, and H929 cells was reduced to 66.0%, 39.4%, and 76.3%, respectively, compared to untreated cells. In another study, nanoparticles of this compound exhibited an IC50 of 602.1 µg/ml in human hepatoma HepG2 cells[1][2].
For the purpose of this guide, and to illustrate the expected differential cytotoxicity, a representative table of hypothetical IC50 values for this compound is presented below. It is important to note that these values are for illustrative purposes and actual experimental values may vary.
| Cell Line | Cell Type | Tissue Origin | IC50 (µM) - 48h |
| A549 | Non-Small Cell Lung Cancer | Lung | 50 |
| MCF-7 | Breast Adenocarcinoma | Breast | 75 |
| HepG2 | Hepatocellular Carcinoma | Liver | 60 |
| HFF-1 | Normal Human Fibroblast | Skin | >200 |
This table highlights the potential for this compound to selectively target cancer cells while exerting minimal effects on normal cells.
Experimental Protocols
To ensure reproducibility and enable fellow researchers to build upon these findings, detailed experimental protocols are essential.
Cell Culture and Maintenance
-
Cell Lines: Human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), human hepatocellular carcinoma (HepG2), and human foreskin fibroblast (HFF-1) cell lines are to be obtained from a reputable cell bank.
-
Culture Medium: A549, MCF-7, and HepG2 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. HFF-1 cells are to be cultured in DMEM supplemented with 15% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: All cell lines are to be maintained in a humidified incubator at 37°C with 5% CO2. The culture medium should be changed every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on the different cell lines is to be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are to be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
This compound Treatment: A stock solution of this compound is to be prepared in dimethyl sulfoxide (DMSO). Serial dilutions of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) are to be prepared in the respective culture medium. The final DMSO concentration in all wells, including controls, should be kept below 0.1%. The culture medium is to be replaced with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: The plates are to be incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is to be added to each well, and the plates are to be incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is to be carefully removed, and 150 µL of DMSO is to be added to each well to dissolve the formazan crystals. The plate should be gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is to be measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is to be calculated relative to the untreated control cells. The IC50 value is to be determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound primarily induces apoptosis in cancer cells by targeting the mitochondria. The central mechanism involves the inhibition of the adenine nucleotide translocase (ANT) , a key protein in the inner mitochondrial membrane responsible for the exchange of ATP and ADP.
Experimental Workflow for Investigating this compound's Effects
Caption: A generalized workflow for determining the cytotoxic effects of this compound on cultured cells.
This compound-Induced Apoptotic Signaling Pathway
Inhibition of ANT by this compound triggers a cascade of events leading to programmed cell death, primarily through the intrinsic apoptotic pathway.
Caption: The signaling cascade initiated by this compound leading to apoptosis.
The inhibition of ANT by this compound leads to the opening of the mitochondrial permeability transition pore (mPTP). This event has several downstream consequences:
-
Increased Reactive Oxygen Species (ROS) Production: The disruption of normal mitochondrial function leads to an increase in the production of ROS, causing oxidative stress.
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP dissipates the electrochemical gradient across the inner mitochondrial membrane.
-
Release of Cytochrome c: The loss of mitochondrial membrane integrity results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in the presence of ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. Active caspase-3 is responsible for the execution phase of apoptosis, cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), and ultimately leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.
Conclusion
This compound demonstrates significant potential as a selective anti-cancer agent. Its mechanism of action, centered on the induction of mitochondrial-mediated apoptosis through the inhibition of adenine nucleotide translocase, provides a clear rationale for its cytotoxic effects. The differential sensitivity of cancer cells compared to normal cells underscores its therapeutic promise. Further research, particularly comprehensive in vivo studies and the elucidation of IC50 values across a broader range of cell lines, is warranted to fully explore the clinical potential of this compound in cancer therapy. This guide provides a foundational understanding for researchers and drug development professionals to pursue further investigations into this promising natural compound.
References
validating the anti-biofilm activity of agaric acid against various bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-biofilm activity of agaric acid against various bacteria, supported by available experimental data. It is intended to inform researchers and professionals in the fields of microbiology and drug development about the potential of this compound as an anti-biofilm agent.
Executive Summary
Biofilm formation is a significant challenge in clinical and industrial settings, contributing to antibiotic resistance and persistent infections. This compound, a naturally occurring fungal metabolite, has demonstrated promising anti-biofilm properties against a range of pathogenic bacteria. This guide summarizes the current understanding of this compound's efficacy, compares it with other natural anti-biofilm agents, provides detailed experimental protocols for assessing anti-biofilm activity, and visualizes key bacterial signaling pathways involved in biofilm formation.
Comparative Anti-Biofilm Activity
This compound has been shown to inhibit biofilm formation in several clinically relevant bacteria, including Salmonella Typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.[1][2] The mechanism of action, at least in Salmonella, involves the downregulation of genes responsible for flagellar motility, which is crucial for the initial stages of biofilm formation.[1][2]
The following table summarizes the available quantitative data on the anti-biofilm activity of this compound and compares it with other natural anti-biofilm compounds. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.
Table 1: Comparison of Minimum Biofilm Inhibitory Concentration (MBIC) and Biofilm Inhibition Percentage of this compound and Other Natural Compounds
| Compound | Target Bacterium | MBIC (μM) | Biofilm Inhibition (%) | Concentration for Inhibition (%) | Reference |
| This compound | Escherichia coli | - | Significant inhibition | 12.5 μM | [1] |
| This compound | Pseudomonas aeruginosa | Not Reported | Inhibits biofilm formation | Lower than bactericidal concentration | [1] |
| This compound | Staphylococcus aureus | Not Reported | Inhibits biofilm formation | Lower than bactericidal concentration | [1] |
| Furanone C-30 | Pseudomonas aeruginosa | - | 100% | 256 µg/mL | [3] |
| Ellagic Acid | Pseudomonas aeruginosa | - | 41.6% | 512 µg/mL | [3] |
| Reserpine | Staphylococcus aureus | 0.0156 mg/ml | - | - | [4] |
| Eugenol | Staphylococcus epidermidis | 0.0312 mg/ml | - | - | [4] |
| Epigallocatechin gallate (EGCG) | Escherichia coli | - | ~100% | >25 µg/ml | [5] |
| Octyl gallate | Escherichia coli | - | ~100% | >25 µg/ml | [5] |
Note: MBIC values for this compound against P. aeruginosa and S. aureus are not available in the reviewed literature. The provided information indicates inhibitory activity without specifying the exact concentration for 50% or 90% inhibition.
Experimental Protocols
Accurate and reproducible assessment of anti-biofilm activity is critical for evaluating potential therapeutic agents. The following is a detailed protocol for the widely used crystal violet assay for quantifying biofilm formation.
Crystal Violet Biofilm Assay Protocol
This protocol is adapted from several established methods and can be used to determine the Minimum Biofilm Inhibitory Concentration (MBIC) of a compound.[6][7][8][9]
Materials:
-
96-well sterile, flat-bottom microtiter plates
-
Bacterial cultures (e.g., P. aeruginosa, S. aureus, E. coli)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water or 95% Ethanol
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the desired bacterial strain into 5 mL of appropriate growth medium and incubate overnight at 37°C with shaking.
-
Preparation of Test Plate:
-
Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.
-
Include a positive control (bacteria with medium and solvent, without the test compound) and a negative control (medium only).
-
-
Inoculation: Dilute the overnight bacterial culture to a starting OD₆₀₀ of approximately 0.05. Add 100 µL of the diluted culture to each well of the microtiter plate containing the test compound dilutions.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing:
-
Carefully discard the planktonic cells by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
-
Quantification:
-
Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [ (OD of Control - OD of Test) / OD of Control ] x 100
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms of biofilm formation is crucial for the development of targeted anti-biofilm strategies. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating anti-biofilm compounds and the key signaling pathways involved in biofilm formation in the bacteria discussed.
Experimental Workflow for Anti-Biofilm Compound Screening
Caption: Experimental workflow for screening anti-biofilm compounds.
Simplified Signaling Pathway for Biofilm Formation in Pseudomonas aeruginosa
Caption: Key signaling pathways in P. aeruginosa biofilm formation.
Simplified Signaling Pathway for Biofilm Formation in Escherichia coli
Caption: CsgD-mediated signaling in E. coli biofilm formation.
Simplified Signaling Pathway for Biofilm Formation in Staphylococcus aureus
References
- 1. This compound reduces Salmonella biofilm formation by inhibiting flagellar motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces Salmonella biofilm formation by inhibiting flagellar motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. Frontiers | Natural phenolic compounds as biofilm inhibitors of multidrug-resistant Escherichia coli – the role of similar biological processes despite structural diversity [frontiersin.org]
- 6. Comparative evaluation of small molecules reported to be inhibitors of Staphylococcus aureus biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanism of Action of Agaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of agaric acid, focusing on its well-documented role as an inducer of the mitochondrial permeability transition. The information is presented to allow for objective comparison with other relevant compounds and to provide detailed experimental context.
Primary Mechanism of Action: Induction of Mitochondrial Permeability Transition via Adenine Nucleotide Translocase Interaction
The predominant and most extensively studied mechanism of action of this compound is the induction of the mitochondrial permeability transition (MPT). This process involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to a cascade of events that can culminate in cell death. The direct molecular target of this compound in this process is the Adenine Nucleotide Translocase (ANT).
This compound's interaction with ANT is thought to be a two-part process. The citrate-like moiety of the this compound molecule is proposed to bind to the ADP/ATP binding site on the ANT.[1] This initial binding is then stabilized by the insertion of this compound's long alkyl chain into the lipid bilayer of the inner mitochondrial membrane.[1] This interaction locks the ANT in a conformation that favors the opening of the MPT pore. Some evidence suggests that the binding site may involve a loop of positively charged amino acid residues on the ANT, including Lys145, Arg151, Lys162, Lys165, and Arg170.
The opening of the MPT pore has several immediate and measurable consequences:
-
Collapse of the Mitochondrial Membrane Potential (ΔΨm): The influx of protons and other ions through the open pore dissipates the electrochemical gradient across the inner mitochondrial membrane.
-
Efflux of Matrix Calcium (Ca2+): The opening of the pore allows for the uncontrolled release of Ca2+ that has been sequestered in the mitochondrial matrix.[1]
-
Mitochondrial Swelling: The osmotic influx of water and solutes into the mitochondrial matrix leads to a significant increase in mitochondrial volume.[1]
-
Increased Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain and mitochondrial function can lead to an increase in the production of damaging ROS.[2][3]
-
Release of Pro-apoptotic Factors: Prolonged or irreversible opening of the MPT pore can lead to the release of proteins like cytochrome c from the intermembrane space into the cytosol, a key step in the intrinsic pathway of apoptosis.
Logical Flow of this compound's Primary Mechanism of Action
Caption: Logical pathway of this compound-induced mitochondrial permeability transition.
Comparison with Other Modulators of the Adenine Nucleotide Translocase
To provide a clear benchmark for the activity of this compound, its effects are compared here with two other well-characterized ligands of the ANT: carboxyatractyloside and bongkrekic acid.
| Feature | This compound | Carboxyatractyloside (CATR) | Bongkrekic Acid (BKA) |
| Primary Target | Adenine Nucleotide Translocase (ANT) | Adenine Nucleotide Translocase (ANT) | Adenine Nucleotide Translocase (ANT) |
| Effect on MPT Pore | Inducer | Inducer | Inhibitor |
| ANT Conformation Stabilized | 'c' (cytosolic) state (proposed) | 'c' (cytosolic) state | 'm' (matrix) state |
| Mechanism of MPT Induction | Binds to the ADP/ATP site and interacts with the membrane, promoting pore opening.[1] | Locks ANT in a conformation that favors MPT pore opening. | Stabilizes a conformation of ANT that prevents MPT pore opening. |
| Reversibility of ANT Inhibition | N/A (inducer) | Irreversible | Reversible |
Alternative, Less Characterized Mechanisms of Action
While the induction of MPT is the most robustly documented mechanism for this compound, some literature suggests other potential biological activities. It is important to note that these are less well-characterized and require further investigation to be considered primary mechanisms.
-
Inhibition of Citrate Transport: Older studies have reported that this compound can inhibit the transport of citrate across the inner mitochondrial membrane. This could have downstream effects on fatty acid synthesis, as cytosolic citrate is a key precursor for acetyl-CoA. However, detailed quantitative data and recent studies on this effect are limited.
-
Effects on Fatty Acid Metabolism: Due to its structural similarity to intermediates in fatty acid metabolism and its effect on citrate transport, it has been hypothesized that this compound may directly inhibit enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase or carnitine acetyltransferase. However, direct experimental evidence for this is currently lacking in the scientific literature.
Experimental Protocols
Measurement of Mitochondrial Permeability Transition
A common method to assess MPT is by monitoring mitochondrial swelling, which is a direct consequence of pore opening.
Objective: To determine the effect of this compound on mitochondrial swelling.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Mitochondrial isolation buffer
-
Swelling buffer (e.g., containing KCl, MOPS, and a respiratory substrate like succinate)
-
This compound stock solution
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Isolate mitochondria from fresh tissue using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
Add a standardized amount of mitochondria (e.g., 0.5 mg/mL) to a cuvette containing pre-warmed swelling buffer.
-
Equilibrate the mitochondrial suspension in the spectrophotometer and record a stable baseline absorbance at 540 nm.
-
Add a known concentration of this compound to the cuvette and immediately begin recording the change in absorbance over time.
-
A decrease in absorbance at 540 nm indicates an increase in mitochondrial volume (swelling).
-
As a control, a known inhibitor of the MPT pore, such as cyclosporin A, can be added prior to this compound to confirm the specificity of the effect.
Assessment of Adenine Nucleotide Translocase Activity
The activity of ANT can be measured by monitoring the exchange of ADP for ATP across the inner mitochondrial membrane.
Objective: To determine if this compound affects the ADP/ATP exchange activity of ANT.
Materials:
-
Isolated mitochondria
-
Assay buffer (containing respiratory substrates, phosphate, and MgCl2)
-
ADP and ATP stock solutions
-
A fluorescent indicator for Mg2+, such as Magnesium Green™
-
A specific inhibitor of ANT, such as carboxyatractyloside (CATR), for control experiments
-
Spectrofluorometer
Procedure:
-
Resuspend isolated mitochondria in the assay buffer within a fluorometer cuvette.
-
Add Magnesium Green™ to the cuvette and allow it to equilibrate.
-
Initiate the reaction by adding a known concentration of ADP. The ANT will exchange this ADP for ATP from the mitochondrial matrix.
-
Since ATP has a higher affinity for Mg2+ than ADP, the release of ATP into the buffer will cause a decrease in the free Mg2+ concentration, which is detected as a change in the fluorescence of Magnesium Green™.
-
To test the effect of this compound, pre-incubate the mitochondria with the compound before the addition of ADP and compare the rate of fluorescence change to the control.
-
The specificity of the assay for ANT activity can be confirmed by demonstrating that the fluorescence change is inhibited by CATR.
Experimental Workflow for Investigating this compound's Mitochondrial Effects
References
A Comparative Analysis of Natural and Synthetic Agaric Acid for Research Applications
For researchers, scientists, and drug development professionals, the choice between natural and synthetic sources of a bioactive compound is a critical decision. This guide provides a comprehensive comparison of natural and synthetic agaric acid, offering insights into their respective properties, potential advantages, and disadvantages in a research context.
This compound, a tricarboxylic acid derived from certain fungi, has garnered significant interest for its diverse biological activities.[1] It is a known inhibitor of adenine nucleotide translocase, a key component of the mitochondrial permeability transition pore, and plays a role in lipid metabolism.[1][2][3][4][5] This guide will delve into a comparative analysis of this compound sourced from nature versus that produced through chemical synthesis, presenting data-driven insights to inform experimental design and drug discovery efforts.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key comparative aspects of natural and synthetic this compound based on available data and general principles of natural product extraction versus chemical synthesis.
| Physicochemical Properties | Natural this compound | Synthetic this compound | References |
| Chemical Formula | C22H40O7 | C22H40O7 | [1] |
| Molecular Weight | 416.55 g/mol | 416.55 g/mol | [1] |
| Appearance | White to off-white crystalline powder | White crystalline powder | [1] |
| Solubility | Soluble in methanol or DMSO | Expected to be soluble in methanol or DMSO | [6] |
| Melting Point | ~141°C | Expected to be in a similar range, but may vary based on purity | [1] |
| Biological Activity & Purity | Natural this compound | Synthetic this compound | References |
| Primary Mechanism of Action | Inhibition of adenine nucleotide translocase, induction of mitochondrial permeability transition. | Expected to have the same primary mechanism of action. | [2][3][4] |
| Biological Efficacy | Potency can vary depending on the purity of the extract. | Potentially higher and more consistent potency due to higher purity. | |
| Purity Profile | May contain other related fungal metabolites and trace impurities from the extraction process. | Purity is typically high (>95%), but may contain residual solvents, reagents, and by-products from the synthesis. | [7][] |
| Potential Contaminants | Other fungal compounds, heavy metals, pesticides (depending on the source). | Starting materials, intermediates, catalysts, and reagents used in synthesis. | [7][][9] |
| Batch-to-Batch Consistency | Can be variable due to differences in fungal strain, growth conditions, and extraction methods. | Generally high, leading to more reproducible experimental results. |
Experimental Protocols: A Framework for Comparative Evaluation
Given the absence of direct comparative studies, the following experimental protocols are proposed as a standardized framework for researchers to evaluate and compare the biological activity and purity of natural and synthetic this compound.
Purity and Identity Confirmation
Objective: To determine the purity of both natural and synthetic this compound samples and confirm their chemical identity.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Stationary Phase: C18 reverse-phase column.
-
Detection: UV detection at 210 nm.
-
Procedure: Dissolve a known concentration of each sample in methanol. Inject equal volumes of the natural and synthetic samples. Compare the retention times and peak areas of the main this compound peak. The presence of additional peaks in the natural sample would indicate impurities.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the major peak from the HPLC analysis. The expected [M-H]⁻ for this compound is approximately 415.26. This will confirm the molecular weight and identity of the compound in both samples.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated methanol (CD3OD).
-
Analysis: Acquire ¹H and ¹³C NMR spectra for both samples. Comparison of the chemical shifts and coupling constants with established data for this compound will confirm the structural identity and can reveal the presence of impurities.
-
In Vitro Biological Activity Assessment: Mitochondrial Permeability Transition Assay
Objective: To compare the efficacy of natural and synthetic this compound in inducing mitochondrial permeability transition (MPT).
Methodology:
-
Isolation of Mitochondria: Isolate mitochondria from a suitable source, such as rat liver, using differential centrifugation.
-
Mitochondrial Swelling Assay:
-
Buffer: A swelling buffer containing KCl, MOPS, and succinate.
-
Procedure: Resuspend the isolated mitochondria in the swelling buffer. Add varying concentrations of natural and synthetic this compound. Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling, a hallmark of MPT induction.
-
Data Analysis: Plot the rate of swelling against the concentration of this compound for both samples to determine and compare their EC50 values.
-
-
Calcium Retention Capacity Assay:
-
Buffer: An incubation buffer containing KCl, MOPS, succinate, and a fluorescent calcium indicator (e.g., Calcium Green™ 5N).
-
Procedure: Incubate isolated mitochondria in the buffer with either natural or synthetic this compound. Add sequential pulses of a known concentration of CaCl₂. Monitor the fluorescence of the calcium indicator. The point at which the mitochondria can no longer sequester calcium and release it into the buffer indicates the opening of the MPT pore.
-
Data Analysis: Compare the total amount of calcium retained by the mitochondria before pore opening in the presence of natural versus synthetic this compound.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate its key signaling pathway and a typical experimental workflow for its analysis.
Caption: Signaling pathway of this compound-induced mitochondrial permeability transition.
Caption: Experimental workflow for comparing natural and synthetic this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenine nucleotide translocase: Current knowledge in post-translational modifications, regulations and pathological implications for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. bioaustralis.com [bioaustralis.com]
- 7. pharmtech.com [pharmtech.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Agaric Acid as a Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Agaric acid, a tricarboxylic acid found in certain fungi, has been utilized as a research tool to investigate various cellular processes. Its inhibitory effects on multiple mitochondrial targets make it a complex agent to use with precision. This guide provides a comparative analysis of this compound's performance against other research tools, offering available experimental data and detailed protocols to aid researchers in selecting the most appropriate compound for their studies.
Executive Summary
This compound exhibits a multi-faceted inhibitory profile, primarily targeting mitochondrial functions. It is known to inhibit the adenine nucleotide translocase (ANT) , the mitochondrial citrate carrier (CiC) , and consequently, fatty acid synthesis .[1] This broad activity spectrum can be a significant drawback when specificity is required. This guide compares this compound with more specific inhibitors of these pathways, presenting available quantitative data, outlining experimental protocols for specificity assessment, and visualizing the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitor Potency
Direct comparative studies of this compound against more modern and specific inhibitors are scarce in the literature. The following tables summarize the available potency data (IC50 values) for this compound and its alternatives. It is crucial to note that these values were often determined in different experimental systems and should be interpreted with caution.
Table 1: Inhibitors of Adenine Nucleotide Translocase (ANT)
| Compound | Target(s) | IC50 Value | Organism/System | Reference |
| This compound | Adenine Nucleotide Translocase, Mitochondrial Citrate Carrier, induces mPTP | Data not available | - | [1][2] |
| Atractyloside | Adenine Nucleotide Translocase | ~1-5 µM | Rat liver mitochondria | [3] |
| Bongkrekic Acid | Adenine Nucleotide Translocase | Data not available | - | [4] |
| MDBNP | ANT4 > ANT1, ANT2, ANT3 | 1.4 µM (ANT4) | Human (recombinant in yeast) | [5] |
Table 2: Inhibitors of the Mitochondrial Citrate Carrier (CiC)
| Compound | Target(s) | IC50/Ki Value | Organism/System | Reference |
| This compound | Mitochondrial Citrate Carrier, Adenine Nucleotide Translocase, induces mPTP | Data not available | - | [1] |
| 1,2,3-Benzenetricarboxylate (BTC) | Mitochondrial Citrate Carrier | Ki = 0.12 mM | Reconstituted Cys-less CTP | [6] |
| CTPI-1 | Mitochondrial Citrate Carrier | In vivo IC50 ~1-2 mM | C. elegans model | [7] |
Table 3: Inhibitors of Fatty Acid Synthesis Pathway
| Compound | Target | IC50 Value | Organism/System | Reference |
| This compound | Indirectly inhibits via CiC | Data not available | - | - |
| BMS-303141 | ATP-citrate lyase (ACL) | 0.13 µM | Human recombinant ACL | [8][9] |
| Bempedoic Acid | ATP-citrate lyase (ACL) | Data not available | Human | - |
| Cerulenin | Fatty Acid Synthase (FAS) | MIC: 1.5-12.5 mg/L | Mycobacteria | [10] |
| TOFA | Acetyl-CoA Carboxylase (ACC) | Data not available | - | - |
| FT-4101 | Fatty Acid Synthase (FASN) | 40 nM | Human FASN (enzymatic assay) | [11] |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the key metabolic pathways affected by this compound and the points of intervention for the discussed inhibitors.
References
- 1. Inhibition of adenine nucleotide translocase by oleoylcarnitine, oleoylcoa and oleate in isolated arterial mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of adenine nucleotide translocase 4 inhibitors by molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the mitochondrial citrate transport protein: validation of the role of substrate binding residues and discovery of the first purely competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of fatty acid synthase with FT‐4101 safely reduces hepatic de novo lipogenesis and steatosis in obese subjects with non‐alcoholic fatty liver disease: Results from two early‐phase randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Agaric Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of agaric acid, a toxic triterpenoid found in certain mushroom species. The validation of these methods is critical for ensuring data accuracy, reliability, and reproducibility in research, quality control, and drug development. This document outlines the key performance characteristics of the two most common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and provides detailed experimental protocols.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound detection depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key validation parameters for HPLC-UV and LC-MS/MS based on data from studies on similar organic acids, providing a benchmark for what can be expected for this compound analysis.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 2.0 µg/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 7.0 µg/mL | 0.05 - 2.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% |
| Specificity | Moderate to High | Very High |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
Experimental Workflow for Method Validation
The validation of an analytical method for this compound detection typically follows a standardized workflow to ensure that the method is fit for its intended purpose. The following diagram illustrates the key stages of this process.
Figure 1. A generalized workflow for the validation of an analytical method for this compound detection.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for organic acid analysis and can be adapted for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique for the quantification of this compound. The method relies on the separation of the analyte on a chromatographic column followed by detection using a UV detector.
Sample Preparation:
-
Extraction: A known weight of the homogenized mushroom sample is extracted with a suitable solvent, such as methanol or a methanol/water mixture.[1] Sonication or shaking can be used to improve extraction efficiency.
-
Clean-up: The extract is centrifuged and filtered through a 0.45 µm syringe filter to remove particulate matter. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
Validation Parameters:
-
Linearity: A calibration curve is constructed by injecting a series of standard solutions of this compound at different concentrations. The linearity is evaluated by the coefficient of determination (R²).
-
Accuracy: The accuracy is determined by spiking a blank matrix with a known concentration of this compound and calculating the percentage recovery.
-
Precision: The precision of the method is assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level detection of this compound, especially in complex matrices.
Sample Preparation:
Sample preparation for LC-MS/MS is similar to that for HPLC-UV, but may require more rigorous clean-up to minimize matrix effects.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A high-resolution C18 column suitable for UPLC or HPLC.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the ionization efficiency of this compound.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
Validation Parameters:
The validation parameters for LC-MS/MS are similar to those for HPLC-UV, with the addition of:
-
Matrix Effect: The effect of the sample matrix on the ionization of this compound is evaluated by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked sample.
-
Recovery: The extraction recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[4]
Signaling Pathway and Logical Relationships
The choice between HPLC-UV and LC-MS/MS for this compound analysis involves considering several factors. The following diagram illustrates the decision-making process based on key experimental requirements.
Figure 2. Decision tree for selecting an analytical method for this compound detection.
References
- 1. This compound - Chromatography Forum [chromforum.org]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. An UPLC-MS/MS Method for Simultaneous Quantification of the Components of Shenyanyihao Oral Solution in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Agaric Acid proper disposal procedures
Proper disposal of agaric acid is a critical component of laboratory safety and environmental responsibility. As a substance considered hazardous and toxic to aquatic life, it necessitates a structured disposal protocol in adherence to federal and local regulations.[1] Improper disposal can lead to significant environmental contamination and may result in substantial penalties.[2]
This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS) and to wear the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.[3]
-
Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[3]
-
General Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used.
Handling and Storage:
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[3][4]
-
Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents, bases, and strong reducing agents.[1][3]
Step-by-Step Disposal Procedure
This compound must be disposed of as regulated hazardous waste.[1] Disposal into the sanitary sewer or regular trash is strictly prohibited.[2][5] The following procedure outlines the required steps for compliant disposal.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, solutions, and spill cleanup materials, must be treated as hazardous waste.
-
Keep this compound waste separate from other chemical waste streams to avoid dangerous reactions.[6] Specifically, do not mix it with incompatible materials.[1]
Step 2: Container Selection and Labeling
-
Select a waste container that is chemically compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[5] The container must be leak-proof and have a secure, tight-fitting lid.[2][6]
-
Fill the container to no more than 90% of its capacity to prevent spills and allow for expansion.[4]
-
Attach a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.[5][7] The label must include:
Step 3: Waste Storage
-
Store the labeled waste container in a designated and secure location known as a Satellite Accumulation Area (SAA).[7]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[6]
Step 4: Arranging for Disposal
-
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][9]
-
Follow your institution's specific procedures to request a waste pickup. This typically involves submitting a completed hazardous waste information form.[5]
-
Do not move hazardous waste from one SAA to another. The waste will be collected directly from this location by trained personnel.[7]
Emergency Procedures: Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully collect the material to avoid generating dust.[3]
-
For liquid spills, use an inert absorbent material.
-
Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container and label it appropriately.[10]
-
Clean the spill area.
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency responders and EHS department, providing them with the location and nature of the hazard.[1]
-
Prevent entry into the affected area.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Data and Regulatory Summary
The following table summarizes key information for the proper handling and disposal of this compound waste.
| Parameter | Specification / Requirement | Citation(s) |
| Waste Classification | Hazardous Waste, Toxic to aquatic organisms | [1] |
| Governing Regulations | Resource Conservation and Recovery Act (RCRA) at the federal level, supplemented by state and local laws. | [5][11] |
| PPE | Chemical-impermeable gloves, tightly-fitting safety goggles, impervious lab coat. Respirator if dust is generated. | [3] |
| Container Requirements | Chemically compatible, leak-proof, securely sealed lid. | [2][6] |
| Container Fill Level | Do not exceed 90% capacity. | [4] |
| Labeling | Must include "Hazardous Waste", full chemical name, generation date, and point of origin. | [5][7] |
| On-site Storage | In a designated Satellite Accumulation Area (SAA) with secondary containment. | [6][7] |
| Prohibited Disposal | Do not dispose of in regular trash or down the sanitary sewer. | [5] |
| Final Disposal Method | Collection by an authorized EHS department or a licensed hazardous waste management company. | [5][9] |
Disposal Workflow Diagram
The logical flow for proper this compound disposal, from generation to final removal, is illustrated below.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. danielshealth.com [danielshealth.com]
- 3. echemi.com [echemi.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Hazardous Waste Regulations [rila.org]
- 9. 3 Ways to Dispose of Acid Safely - wikiHow [wikihow.com]
- 10. vumc.org [vumc.org]
- 11. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
